molecular formula ClHNO2S- B1258117 N-Chlorosulfonamide

N-Chlorosulfonamide

Cat. No.: B1258117
M. Wt: 114.53 g/mol
InChI Key: AWTUQDBTUUVFGJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Chlorosulfonamide is a versatile reagent that serves as a combined source of both nitrogen and chlorine in synthetic organic chemistry, enabling atom-economical and regioselective difunctionalization reactions. Its primary research value lies in the synthesis of vicinal haloamine derivatives, particularly through chloramination reactions of olefins. These transformations can be promoted by visible light photoredox catalysis or facilitated by copper(I) catalysts, such as CuCl, which likely operate via a radical mechanism . This reagent provides a streamlined and efficient pathway to valuable building blocks from simple alkenes, including styrene derivatives, with high regioselectivity under mild reaction conditions . The products of these reactions are prominent structural motifs found in numerous biologically active molecules and pharmaceuticals. This product is intended for research applications in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

ClHNO2S-

Molecular Weight

114.53 g/mol

InChI

InChI=1S/ClH2NO2S/c1-2-5(3)4/h2H,(H,3,4)/p-1

InChI Key

AWTUQDBTUUVFGJ-UHFFFAOYSA-M

Canonical SMILES

N(S(=O)[O-])Cl

Synonyms

N-chlorosulfonamide

Origin of Product

United States

Synthetic Methodologies for N Chlorosulfonamide Derivatives

Direct N-Chlorination of Sulfonamides

The most straightforward route to N-chlorosulfonamides involves the direct chlorination of the N-H bond of a parent sulfonamide. This transformation relies on the use of electrophilic chlorinating agents that can effectively deliver a Cl+ species to the nitrogen atom.

A variety of electrophilic chlorinating agents have been successfully employed for the N-chlorination of sulfonamides. The choice of reagent often depends on the substrate, desired reactivity, and reaction conditions.

Calcium Hypochlorite (B82951) is an inexpensive, stable, and effective reagent for this transformation. researchgate.net Research has shown that N-chlorosulfonamides can be readily prepared by reacting the parent sulfonamide with calcium hypochlorite on a moist alumina (B75360) support, a method that can produce the N-chloro compounds in quantitative yields. researchgate.netsemanticscholar.org For instance, N,N-Dichloro-4-methylbenzenesulfonamide is prepared in high yield by treating 4-methylbenzenesulfonamide with a saturated solution of calcium hypochlorite. researchgate.netasianpubs.org

N-Chlorosuccinimide (NCS) is another widely used reagent. It is valued for its ability to act as both an activator for the sulfonamide functionality and as the chlorinating agent. acs.org NCS has been utilized in the synthesis of sulfonimidamides from sulfinamides and in one-pot syntheses of sulfonamides from thiols. beilstein-journals.orgorganic-chemistry.orgnih.gov However, its reactivity can be substrate-dependent; in some instances, NCS has been found to be unreactive toward certain sulfonamides under mild conditions where other reagents, such as the guanidine-based Palau'chlor, are effective. sci-hub.senih.govacs.org In some photo-mediated reactions, NCS facilitates an aminochlorination cascade to produce complex heterocyclic products. acs.org

Other reagents, such as tert-butyl hypochlorite, have also been used, but their application can be limited by factors like instability. beilstein-journals.orgsci-hub.se

Chlorinating AgentKey Features & ApplicationsRepresentative Citations
Calcium Hypochlorite (Ca(OCl)₂)Inexpensive, stable reagent. Used with moist alumina for quantitative yields. Prepares N,N-dichloro derivatives. researchgate.net, semanticscholar.org, researchgate.net, asianpubs.org
N-Chlorosuccinimide (NCS)Acts as both activator and chlorinating source. Used in photoinduced cascades and one-pot syntheses. Reactivity can be lower than specialized reagents for some substrates. beilstein-journals.org, organic-chemistry.org, nih.gov, acs.org, sci-hub.se
Palau'chlor (CBMG)A highly reactive, guanidine-based reagent. Effective for N-chlorinating sulfonamides where NCS is unreactive under identical, mild conditions. sci-hub.se, nih.gov, acs.org
tert-Butyl Hypochlorite (tBuOCl)Historically used, but can be explosive and less effective than modern reagents for certain sulfonamides. beilstein-journals.org, sci-hub.se

Achieving high yield and selectivity in the N-chlorination of sulfonamides requires careful optimization of reaction parameters. The choice of solvent, base, catalyst, and temperature can significantly influence the outcome.

For related transformations, such as the oxidation of sulfonamides to N-sulfonylimines, systematic studies have demonstrated the importance of these factors. For example, in the N-hydroxyphthalimide (NHPI)-mediated oxidation of sulfonamides, various solvents were screened, with dichloromethane (B109758) (DCM) providing superior results. mdpi.com The stoichiometry of the reagents, including the mediator (NHPI) and the terminal oxidant (PhI(OAc)₂), was also found to be critical for maximizing the yield. mdpi.com

In photo-mediated reactions involving N-chlorosulfonamides, the choice of photocatalyst and base is crucial. A study on a photoinduced chloroamination cyclization cascade found that the photocatalyst Ru(bpy)₃₂ was beneficial for the reaction outcome, and the use of a base like potassium carbonate was essential for the reaction to proceed. acs.org The solvent system can also play a key role; for instance, the synthesis of immobilized N-chlorosulfonamides involves swelling the polymer resin in 1,2-dichloroethane (B1671644) before subsequent reactions. eu-jr.eu

ParameterInfluence on ReactionExample/FindingRepresentative Citations
SolventAffects solubility of reagents and can influence reaction pathways and rates.Dichloromethane (DCM) was found to be optimal for NHPI-mediated oxidation of sulfonamides. mdpi.com
Catalyst/MediatorCan enable new reaction pathways and lower activation energy. The choice and loading are critical.Ru(bpy)₃₂ was a beneficial photocatalyst in an aminochlorination cascade. acs.org
BaseOften required to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.Potassium carbonate (K₂CO₃) was essential for initiating a photo-mediated reaction with NCS. acs.org
Reagent StoichiometryThe molar ratio of the sulfonamide, chlorinating agent, and any additives directly impacts conversion and yield.Optimizing the ratio of sulfonamide to NHPI and PhI(OAc)₂ was key to achieving high yields. mdpi.com

Synthesis of N-Chlorosulfonamide Analogues and Precursors

Beyond the direct synthesis of N-chlorosulfonamides, considerable effort has been directed toward the preparation of related compounds and functional materials, which serve as important precursors or possess unique properties.

N-hydroxysulfamides are important precursors and structural analogues of sulfonamides. While older methods involving the direct coupling of a sulfamoyl chloride with hydroxylamine (B1172632) were limited by low yields and poor availability of starting materials, modern synthetic routes have overcome these challenges. nih.gov

A versatile and convenient methodology has been developed starting from chlorosulfonyl isocyanate. nih.govnih.gov This approach allows for the selective introduction of alkyl groups on the different nitrogen atoms of the sulfamide (B24259) core through reactions like the Mitsunobu reaction. nih.gov Subsequent deprotection steps proceed in high yields to afford the desired N-hydroxysulfamides. nih.govnih.gov This strategy has proven effective for preparing a wide array of structurally diverse compounds, including complex targets such as bis-N-hydroxysulfamides and cyclic N-hydroxysulfamides. nih.govnih.govresearchgate.net

To create stable, regenerable sources of active chlorine, methods for immobilizing this compound groups onto polymeric supports have been developed. eu-jr.eueu-jr.eu These materials are typically synthesized using commercially available resins, such as styrene-divinylbenzene copolymers, as the carrier. eu-jr.euresearchgate.net

The synthetic process is a multi-step sequence: eu-jr.euresearchgate.net

Sulfochlorination: The initial polymer resin is treated with a sulfochlorinating agent, such as chlorosulfonic acid, often in the presence of thionyl chloride, to introduce -SO₂Cl groups onto the polymer backbone.

Ammonolysis: The resulting polymeric sulfonyl chloride is reacted with ammonia (B1221849) to convert the -SO₂Cl groups into sulfonamide (-SO₂NH₂) groups.

N-Chlorination: The sulfonamide groups on the polymer are chlorinated, typically using a solution of sodium hypochlorite, to yield the final immobilized this compound. The resulting sodium salts can be converted to the H-form by treatment with acid if needed. eu-jr.eu

This methodology allows for a high degree of conversion without compromising the mechanical strength of the polymer granules and enables the regulation of active chlorine concentration over a wide range, with reports of achieving up to 11-15% by weight. eu-jr.euresearchgate.net The structure of the final functionalized polymer is often confirmed using techniques such as IR spectroscopy. eu-jr.eu

Structural Diversification of this compound Substrates

The structural diversity of N-chlorosulfonamides is primarily achieved by modifying the structure of the starting sulfonamide precursor. Modern synthetic organic chemistry offers a vast toolbox for the synthesis of sulfonamides with a wide range of aryl and alkyl substituents, which can then be subjected to N-chlorination. thieme-connect.com

Furthermore, N-chlorosulfonamides themselves can serve as reactive intermediates for constructing more complex molecular architectures. For example, N-(allenyl)sulfonylamides, upon N-chlorination with NCS, can undergo a photoinduced radical cyclization cascade to generate structurally complex 2-(1-chlorovinyl)pyrrolidines. acs.org This demonstrates how the N-chloro functionality can trigger subsequent intramolecular reactions to build new ring systems.

Another strategy for diversification involves using specialized bifunctional precursors. N,N-dialkyl-N'-chlorosulfonyl chloroformamidines, for example, can react with various bis-nucleophiles to generate a wide range of novel heteroatom-rich heterocyclic scaffolds. semanticscholar.org Additionally, advanced strategies such as remote C-H functionalization can be used to introduce functionality at positions distant from the sulfonamide group in an alkane chain, using the N-centered radical generated from an this compound to direct the reaction. researchgate.net These methods showcase the utility of the this compound group as a handle for achieving significant structural diversification.

Introduction of Alkyl and Aryl Substituents on Nitrogen and Sulfonyl Moieties

The synthesis of N-chlorosulfonamides bearing specific alkyl and aryl groups on the nitrogen and sulfonyl components is a well-established field in organic chemistry. The methodologies can be broadly categorized into two main stages: the formation of the substituted sulfonamide precursor and its subsequent chlorination at the nitrogen atom.

Formation of N-Alkyl and N-Aryl Sulfonamide Precursors

The initial and most critical step is the synthesis of the N-substituted sulfonamide. This typically involves forming the S-N bond by reacting a sulfonyl-containing electrophile with a nitrogen-based nucleophile.

One of the most traditional and widely used methods for creating N-alkyl and N-aryl sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine. google.com This reaction, often performed under Schotten-Baumann conditions, provides a direct route to introduce a wide range of alkyl and aryl substituents onto the nitrogen atom. For example, N-alkyl toluenesulfonamides are prepared by reacting toluene (B28343) sulfonyl chloride with an appropriate alkyl amine in the presence of a base like an alkali metal hydroxide (B78521). google.com Similarly, p-chloro-N-alkylbenzenesulfonamides have been synthesized via a modified Schotten-Baumann reaction. researchgate.net

More contemporary methods, such as metal-catalyzed cross-coupling reactions, have expanded the scope for N-arylation. The Chan-Lam coupling, for instance, utilizes a copper catalyst to facilitate the reaction between arylboronic acids and sulfonamides, forming the N-aryl bond under relatively mild conditions. d-nb.inforesearchgate.net This approach is notable for its good tolerance of various functional groups on both the arylboronic acid and the sulfonamide. d-nb.info

Alternative strategies for N-arylsulfonamide synthesis involve the reductive coupling of nitroarenes with sulfonyl sources. organic-chemistry.orgrsc.org In one such method, nitroarenes serve as the nitrogen source and are coupled with sodium arylsulfinates in the presence of an iron catalyst and a reductant like sodium bisulfite. organic-chemistry.org This process is advantageous as it uses readily available and stable nitroarenes. organic-chemistry.org

The introduction of aryl groups onto the sulfonyl moiety is typically achieved at the beginning of the synthetic sequence. A common method involves the chlorosulfonation of an aryl hydrocarbon, such as benzene (B151609) or toluene, with chlorosulfonic acid to generate the corresponding aryl sulfonyl chloride. google.com This electrophilic aromatic substitution product then serves as the key intermediate for reaction with various amines.

The table below summarizes various synthetic approaches for preparing N-substituted sulfonamide precursors.

Table 1: Synthetic Methods for N-Alkyl and N-Aryl Sulfonamide Precursors
Reaction Type Sulfonyl Source Nitrogen Source Catalyst/Reagent Key Feature
Amination of Sulfonyl Chlorides Aryl sulfonyl chloride Alkyl or Aryl amine Alkali metal hydroxide Direct introduction of N-substituents. google.com
Chan-Lam Coupling Sulfonamide Arylboronic acid Copper salt (e.g., Cu(OAc)₂) Mild conditions for N-arylation. d-nb.info
Reductive Coupling Sodium arylsulfinate Nitroarene FeCl₂ / NaHSO₃ Utilizes nitroarenes as nitrogen source. organic-chemistry.org

N-Chlorination of Substituted Sulfonamides

Once the desired N-alkyl or N-aryl sulfonamide is obtained, the final step is the introduction of the chlorine atom onto the sulfonamide nitrogen. This transformation is typically achieved through oxidative chlorination using various N-chlorinating agents.

A straightforward and efficient method involves treating the sulfonamide with a hypochlorite salt. Research has shown that N-alkyl-N-chlorosulfonamides can be prepared in quantitative yields by reacting the corresponding N-alkylsulfonamide with calcium hypochlorite on moist alumina. beilstein-journals.orgresearchgate.net Similarly, immobilized N-chloro-N-alkylsulfonamides are synthesized by reacting polymer-bound N-alkylsulfonamides with sodium hypochlorite. uran.uauran.ua The choice of the alkyl group on the nitrogen can influence the properties of the final product; for instance, the active chlorine content in immobilized N-chloro-N-alkylsulfonamides has been observed to decrease as the length of the alkyl radical increases, likely due to steric hindrance. uran.uauran.ua

Another common reagent for this chlorination is t-butylhypochlorite. The synthesis of N-chloro-N-sodio-alkylsulfonamides and N-chloro-N-sodio-arylsulfonamides can be accomplished by reacting the parent sulfonamide with sodium hydroxide and t-butylhypochlorite in methanol. google.com

The table below details common reagents used for the N-chlorination of sulfonamides.

Table 2: Reagents for N-Chlorination of Substituted Sulfonamides
Chlorinating Agent Substrate Conditions Product Type
Sodium hypochlorite (NaOCl) Immobilized N-alkylsulfonamide Aqueous solution Immobilized N-chloro-N-alkylsulfonamide uran.uauran.ua
Calcium hypochlorite (Ca(OCl)₂) N-Alkylsulfonamide Moist alumina N-Alkyl-N-chlorosulfonamide beilstein-journals.orgresearchgate.net
t-Butylhypochlorite N-Alkyl/Aryl-sulfonamide NaOH, Methanol N-Chloro-N-sodio-sulfonamide google.com

Detailed research findings indicate that the choice of both the substitution pattern and the synthetic methodology is crucial for the final properties of the this compound derivative. For example, in copper(I)-catalyzed addition reactions to alkenes, N-alkyl-N-chlorosulfonamides derived from styrene (B11656) derivatives show excellent yield and high regioselectivity. researchgate.net

Mechanistic Investigations of N Chlorosulfonamide Reactivity

Homolytic Cleavage Pathways

The initiation of many reactions involving N-chlorosulfonamides begins with the cleavage of the nitrogen-chlorine (N-Cl) bond. This cleavage can occur homolytically, where the two electrons of the covalent bond are distributed evenly between the nitrogen and chlorine atoms, leading to the formation of radical species. chemistrysteps.com This process is often induced by energy input in the form of light (photolysis) or heat (thermolysis), or through catalysis. libretexts.orglibretexts.org

A primary and synthetically significant pathway in the reactivity of N-chlorosulfonamides is the homolytic cleavage of the N-Cl bond, which generates a nitrogen-centered radical known as a sulfonamidyl radical, alongside a chlorine radical. semanticscholar.orgnih.gov Sulfonamidyl radicals are key intermediates that drive a variety of subsequent transformations. rsc.orgnih.gov

The generation of these electrophilic nitrogen-centered radicals can be achieved through several methods, including photoredox catalysis. nih.govorganic-chemistry.org For instance, visible-light-mediated processes can initiate the homolysis of the N-Cl bond, providing a mild and efficient route to sulfonamidyl radicals. rsc.org These radicals are more electrophilic and, therefore, more reactive towards unsaturated compounds compared to aminyl radicals, which often lead to side reactions. beilstein-journals.orgnih.gov The formation of sulfonamidyl radicals is a critical initiation step that paves the way for complex molecular constructions. nih.gov

Key Characteristics of N-Cl Bond Homolysis:

Initiation: Can be triggered by light, heat, or a catalyst. libretexts.orglibretexts.org

Products: Forms a sulfonamidyl radical (RSO₂N•R') and a chlorine radical (Cl•).

Radical Nature: Sulfonamidyl radicals are electrophilic and highly reactive. beilstein-journals.orgnih.gov

Once generated, chlorine radicals can engage in several key processes:

Hydrogen Atom Abstraction: Chlorine radicals can abstract hydrogen atoms from suitable donor molecules, generating a new carbon-centered radical and hydrogen chloride (HCl).

Addition to Unsaturated Bonds: They can add to alkenes and alkynes, initiating radical chain reactions or leading to chlorinated products.

Radical Recombination: In a termination step, a chlorine radical can recombine with another radical species, such as a carbon-centered radical, to form a stable C-Cl bond. semanticscholar.org

Radical Chain Propagation Mechanisms

Following the initial homolytic cleavage and generation of radical species, the reaction often proceeds via a radical chain mechanism. libretexts.orgyoutube.com This process consists of a series of repeating steps, known as propagation steps, where a radical reacts with a stable molecule to form a new radical, which then continues the chain. libretexts.orgchemistrysteps.com This cyclical process allows a small number of initiation events to result in the conversion of a large amount of starting material.

A significant propagation pathway involving sulfonamidyl radicals is Hydrogen Atom Transfer (HAT). wikipedia.org In this process, the nitrogen-centered radical abstracts a hydrogen atom from a substrate, typically from a C-H bond, to generate a new carbon-centered radical. rsc.org This step is often highly selective and is a cornerstone of C-H functionalization reactions. semanticscholar.org

The efficiency and selectivity of HAT by sulfonamidyl radicals can be influenced by steric and electronic factors of the sulfonamide. semanticscholar.org For example, in intramolecular reactions, sulfonamidyl radicals can preferentially abstract hydrogen atoms from specific positions (e.g., γ-C(sp³) centers) through favorable transition states, such as a seven-membered ring. semanticscholar.org This directed HAT process enables the functionalization of otherwise unreactive C-H bonds. The resulting carbon-centered radical is then available for further reactions, continuing the radical chain. The ability to catalytically use sulfonamidyl radicals to promote HAT processes has been a notable advancement in the field. rsc.org The energy required for HAT from certain substrates, like water, can be substantial, highlighting the need for effective photocatalysts to facilitate the process under milder conditions. researchgate.netscispace.com

The carbon-centered radicals generated via HAT or by the addition of a sulfonamidyl radical to an unsaturated bond are key intermediates that can participate in radical cascade sequences. mdpi.com These cascades involve a series of consecutive radical reactions that rapidly build molecular complexity from simple precursors.

Upon their formation, carbon-centered radicals can undergo various transformations:

Intermolecular Addition: They can add to other unsaturated compounds, propagating the radical chain. beilstein-journals.orgnih.gov

Intramolecular Cyclization: If a suitable unsaturated moiety is present within the same molecule, the carbon-centered radical can cyclize, forming new ring systems.

Radical Trapping: The carbon-centered radical can be trapped by another reactive species. For instance, in reactions catalyzed by copper(I), the carbon radical can be oxidized by copper(II) chloride, leading to a chlorinated product and regenerating the copper(I) catalyst. beilstein-journals.orgnih.gov

Ring-Opening: In specific cases, such as with a suitably positioned cyclopropane, the generated radical can induce ring-opening, leading to more distally functionalized products. semanticscholar.org

These cascade sequences, involving the formation and reaction of various radical intermediates, provide powerful tools for the synthesis of complex molecular architectures.

Ionic Reaction Pathways and Competing Mechanisms

While radical pathways are predominant in many N-chlorosulfonamide reactions, ionic mechanisms can also operate, either as the main pathway or as a competing one, depending on the reaction conditions and substrates. researchgate.net Distinguishing between these pathways is essential for predicting and controlling the reaction outcome.

For example, in the addition of N-alkyl-N-chlorosulfonamides to alkenes, a polar mechanism proceeding via a chloronium ion intermediate would result in a different regiochemistry compared to the radical addition pathway. beilstein-journals.orgnih.gov The choice of catalyst and the nature of the alkene can influence which pathway is favored. Electron-rich alkenes, for instance, may be more prone to react through a competing polar pathway. beilstein-journals.orgnih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to compare the kinetic and thermodynamic favorability of radical versus ionic pathways. nih.gov Such studies have shown that in certain systems, the radical pathway is significantly favored both kinetically and thermodynamically over a competing ionic route. nih.gov The solvent can also play a crucial role; radical decomposition might be favored in organic solvents, while an ionic route could be preferred in aqueous solutions. researchgate.net The interplay between these competing mechanisms adds a layer of complexity and opportunity to the chemistry of N-chlorosulfonamides.

Data Tables

Table 1: Pathways in this compound Reactivity
Pathway TypeKey Intermediate(s)Initiation/ConditionsTypical Subsequent Steps
Homolytic RadicalSulfonamidyl Radical (RSO₂N•R'), Chlorine Radical (Cl•)Light, Heat, Catalyst (e.g., Photoredox, Cu(I))Hydrogen Atom Transfer (HAT), Addition to Alkenes
IonicChloronium IonPolar solvents, Electron-rich substratesNucleophilic Attack
Table 2: Research Findings on this compound Radical Reactions
Reaction TypeMediating RadicalKey Mechanistic StepFinding/ObservationReference
Intermolecular Addition to AlkenesSulfonamidyl RadicalRadical AdditionRadical pathway is favored over a polar mechanism which would yield opposite regiochemistry. beilstein-journals.org, nih.gov
Intramolecular C-H ChlorinationSulfonamidyl Radical, Carbon-centered Radical1,6-Hydrogen Atom Transfer (HAT)Reaction proceeds via a light-initiated radical chain-propagation mechanism. semanticscholar.org
Sulfonamidation of Enol Silyl (B83357) EthersSulfamyl RadicalPhotoredox CatalysisMechanistic studies confirmed the involvement of free-radical processes. organic-chemistry.org
Chloroamination Cyclization of AllenesNitrogen-centered RadicalHomolytic Cleavage of N-Cl bondPhotolytic cleavage of the in-situ formed N-chloroallene generates the key nitrogen-centered radical. nih.gov

Role of Chloronium Ions and Carbocations in Polar Additions

In a hypothetical polar addition mechanism, the this compound acts as a source of an electrophilic chlorine atom ("Cl+"). The reaction is initiated by the electrophilic attack of the this compound on the electron-rich π-bond of an olefin. This attack would lead to the formation of a cyclic, three-membered chloronium ion intermediate.

This positively charged intermediate is highly strained and reactive. The subsequent step involves the nucleophilic attack by the sulfonamide anion (generated from the initial step) at one of the carbon atoms of the chloronium ion ring. This ring-opening step, following an anti-periplanar geometry, would yield the final 1,2-addition product. The regioselectivity of this nucleophilic attack is governed by electronic and steric factors; the nucleophile typically attacks the more substituted carbon atom, which can better stabilize a partial positive charge. This pathway, however, is often disfavored or operates only in competition with radical pathways, as the observed regioselectivity in many this compound additions to olefins contradicts the predictions of this polar mechanism. beilstein-journals.org

Distinguishing Radical versus Polar Mechanisms in Olefin Functionalization

A key method for distinguishing between radical and polar mechanisms in the functionalization of olefins with N-chlorosulfonamides is the analysis of product regioselectivity. beilstein-journals.org The two pathways often predict opposite regioisomers, making the reaction outcome a powerful diagnostic tool.

In a radical mechanism , often initiated by a catalyst like copper(I), a nitrogen-centered sulfonamidyl radical is generated. This electrophilic radical adds to the olefin's double bond. For an olefin such as styrene (B11656), the addition occurs at the less substituted carbon, leading to the formation of a more stable, resonance-delocalized benzylic radical intermediate. This carbon-centered radical is then trapped by a chlorine atom to give the final product.

Conversely, the polar mechanism (as described in 3.3.1) would proceed via a chloronium ion. Nucleophilic attack by the sulfonamide anion would occur at the more substituted carbon (the benzylic position), which can better stabilize a positive charge. This results in a product with the opposite regiochemistry to that of the radical pathway.

Experimental results for the copper(I)-catalyzed addition of N-chlorosulfonamides to various styrene derivatives consistently show the formation of the product predicted by the radical mechanism, with the sulfonamide group adding to the terminal carbon. beilstein-journals.org This high regioselectivity strongly indicates that the reaction proceeds predominantly through a radical pathway under these conditions. For electron-rich alkenes, however, a competing polar reaction pathway can sometimes be observed. beilstein-journals.org

Table 1: Regioselectivity in the Copper(I)-Catalyzed Addition of this compound to Styrene Derivatives, Supporting a Radical Mechanism. beilstein-journals.org
Olefin SubstrateCatalystObserved Product RegioisomerYield (%)
StyreneCuClSulfonamide on C1 (terminal)85
4-MethylstyreneCuClSulfonamide on C1 (terminal)89
4-ChlorostyreneCuClSulfonamide on C1 (terminal)81

Catalytic Activation Mechanisms

The N-Cl bond in N-chlorosulfonamides can be activated using various catalytic methods, which allows for the generation of reactive intermediates under milder conditions than thermal or stoichiometric initiation. These methods include transition metal catalysis, photoredox catalysis, and organocatalysis.

Transition Metal Catalysis (e.g., Copper, Iridium) in Redox Processes

Transition metals, particularly copper, are effective catalysts for promoting reactions of N-chlorosulfonamides through redox processes. Copper(I) salts, for instance, can initiate a radical chain reaction by abstracting a chlorine atom from the this compound. beilstein-journals.org

The catalytic cycle is proposed to begin with the single-electron transfer (SET) from the copper(I) catalyst to the this compound. This reduces the nitrogen center and oxidizes the catalyst to copper(II), leading to the homolytic cleavage of the N-Cl bond and the formation of a sulfonamidyl radical and a copper(II) chloride species. The sulfonamidyl radical then adds to an olefin, as described previously, to form a carbon-centered radical. This radical is subsequently trapped by the copper(II) chloride, which transfers a chlorine atom to the carbon radical, thereby forming the final product and regenerating the copper(I) catalyst to complete the cycle. beilstein-journals.org While iridium is a highly versatile transition metal catalyst for many transformations, its use in non-photochemical redox processes with N-chlorosulfonamides is less common than its prominent role in photoredox catalysis. researchgate.net

Photoredox Catalysis and Visible-Light-Promoted Transformations

Visible-light photoredox catalysis offers a mild and efficient method for activating N-chlorosulfonamides by generating nitrogen-centered radicals. researchgate.net This approach typically uses a photocatalyst, such as a ruthenium or iridium complex, that can absorb visible light. researchgate.net

Upon irradiation with visible light, the photocatalyst (PC) is excited to a long-lived, higher-energy state (PC*). This excited state is a potent single-electron donor or acceptor. In the context of this compound activation, the excited photocatalyst is oxidatively quenched by the this compound. researchgate.net An electron is transferred from the excited photocatalyst to the this compound, resulting in the formation of the oxidized photocatalyst (PC+) and the this compound radical anion. This radical anion is unstable and rapidly fragments, cleaving the N-Cl bond to release a chloride anion and the desired sulfonamidyl radical. This sulfonamidyl radical can then engage in various transformations, such as addition to olefins or enol silyl ethers, to form functionalized sulfonamide products. researchgate.net The oxidized photocatalyst is subsequently reduced back to its ground state in a later step of the reaction, completing the catalytic cycle.

Table 2: Optimization of Photocatalyst for the Sulfonamidation of an Enol Silyl Ether with this compound. researchgate.net
PhotocatalystSolventBaseYield (%)
Ru(bpy)3Cl2CH3CNEt3N90
Ir(ppy)3CH3CNEt3N75
Eosin YCH3CNEt3N41
Ru(bpy)3Cl2DMFEt3N65
Ru(bpy)3Cl2CH3CNDIPEA82

Organocatalytic Approaches

Organocatalysis represents a distinct strategy for chemical activation that avoids the use of transition metals. In the context of this compound reactivity, certain organocatalytic systems can facilitate the generation of reactive intermediates. One such approach involves the use of a combination of triphenylphosphine (B44618) (PPh₃) and a methyl iodide (MI) under visible light irradiation. rsc.org

This method is proposed to operate through the formation of an Electron Donor-Acceptor (EDA) complex. The N-chloro-arylsulfonamide can form an EDA complex with electron donors like triphenylphosphine and iodide. Upon absorption of visible light, this complex undergoes a single-electron transfer, leading to the homolytic cleavage of the N-Cl bond and the generation of an amidyl radical. This radical can then participate in subsequent reactions, such as intramolecular 1,5-hydrogen atom transfer (1,5-HAT) processes, to achieve remote C(sp³)-H chlorination and cyclization, yielding valuable N-arylsulfonylpyrrolidine motifs. rsc.org This approach is advantageous due to its use of readily available and cost-effective reagents. rsc.org

Applications of N Chlorosulfonamides in Advanced Organic Synthesis

Electrophilic Chlorination Reactions

N-Chlorosulfonamides are effective reagents for the electrophilic chlorination of various nucleophilic substrates. The polarization of the N-Cl bond allows for the transfer of a positive chlorine equivalent (Cl⁺) to electron-rich centers, making them valuable tools for the introduction of chlorine atoms with high selectivity.

Site-Selective Chlorination of Carbanionic Substrates (e.g., β-Ketoesters, β-Diketones)

The selective chlorination of carbon acids, such as β-ketoesters and β-diketones, is a fundamental transformation in organic synthesis, providing key building blocks for the synthesis of more complex molecules. N-Chlorosulfonamides have proven to be highly effective reagents for this purpose, offering a high degree of site-selectivity at the α-position of the carbonyl groups.

One of the notable advantages of using N-chlorosulfonamides is the ability to perform the chlorination under neutral or even base-free conditions. researchgate.net This is particularly beneficial for substrates that are sensitive to basic environments, which can cause undesired side reactions like hydrolysis or epimerization. For instance, reagents like N,N-dichloro-4-methylbenzenesulfonamide can chlorinate β-ketoesters and β-diketones directly, without the need for an external base to pre-form the enolate. researchgate.net

The reactivity of N-chlorosulfonamides in these reactions can be further enhanced and controlled through the use of Lewis acid catalysts. Titanium-based Lewis acids, such as titanium(IV) chloride (TiCl₄) and CpTiCl₃, have been shown to catalyze the chlorination of β-ketoesters with N-chlorosulfonamides. beilstein-journals.org The Lewis acid coordinates to the carbonyl oxygen of the substrate, increasing the acidity of the α-proton and facilitating enolization or enolate formation, thereby accelerating the rate of chlorination. This catalytic approach provides an alternative to radical or uncatalyzed reaction pathways. beilstein-journals.org

The general scheme for the chlorination of β-dicarbonyl compounds using an N-chlorosulfonamide is depicted below:

Scheme 1: General Chlorination of β-Dicarbonyl Compounds

R¹(CO)CH₂ (CO)R² + R³SO₂N(Cl)R⁴ → R¹(CO)CH(Cl)(CO)R² + R³SO₂NHR⁴

The reaction proceeds with high efficiency, providing the desired α-chloro-β-dicarbonyl compounds in good to excellent yields. The sulfonamide byproduct can often be recovered, re-chlorinated, and reused, adding to the sustainability of the method. researchgate.net

Chlorination of Aromatic Systems (Comparative Studies)

The electrophilic chlorination of aromatic compounds is a cornerstone of aromatic chemistry, enabling the synthesis of a wide array of functionalized molecules used in pharmaceuticals, agrochemicals, and materials science. masterorganicchemistry.com While various chlorinating agents are available, N-chlorosulfonamides offer a valuable alternative, often providing different selectivity profiles compared to more traditional reagents like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS).

In comparative studies, the reactivity of chlorinating agents is often evaluated based on their electrophilicity and the reaction conditions required for activation. For instance, the chlorination of phenols and anilines, which are highly activated aromatic systems, can be achieved with a variety of reagents. While NCS is a commonly used source of electrophilic chlorine for these transformations, N-chlorosulfonamides can also be employed. isca.innsf.govisca.me The choice of reagent and catalyst can significantly influence the regioselectivity of the chlorination, for example, directing the substitution to the ortho or para position. nsf.gov

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophilic chlorine species, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com With N-chlorosulfonamides, a Lewis or Brønsted acid catalyst is often used to enhance the electrophilicity of the chlorine atom by coordinating to the nitrogen or oxygen atoms of the sulfonamide group.

Impressively, in some photocatalytic reactions involving N-chlorosulfonamides for the functionalization of electron-rich heteroarenes, electrophilic chlorination of the aromatic ring does not occur, showcasing the tunable reactivity of these reagents under specific conditions. nih.gov This highlights the ability to favor other reaction pathways, such as C-H sulfonamidation, over aromatic chlorination by careful selection of the reaction parameters. nih.gov

Aminohalogenation and Haloamidation of Unsaturated Systems

N-Chlorosulfonamides serve as bifunctional reagents in the aminohalogenation of unsaturated systems like alkenes and olefins, providing both the nitrogen and chlorine atoms for the vicinal functionalization of the double bond. These reactions are of great synthetic utility as the resulting β-chloroamine products are versatile intermediates for the synthesis of aziridines, diamines, and other nitrogen-containing compounds. frontiersin.org

Intermolecular Aminochlorination of Alkenes and Olefins

The intermolecular aminochlorination of alkenes using N-chlorosulfonamides has been extensively studied and various protocols have been developed, including metal-catalyzed, photocatalytic, and catalyst-free methods. rsc.orgresearchgate.netacs.orgresearchgate.netchemistryviews.orgbeilstein-journals.orgacs.orgacs.org These reactions provide a direct and atom-economical route to vicinal haloamines. researchgate.netacs.org

Visible-light-promoted aminochlorination has emerged as a powerful and mild approach. researchgate.net In some instances, an iridium-based photocatalyst is used to facilitate the homolytic cleavage of the N-Cl bond, initiating a radical cascade. researchgate.net However, catalyst-free photochemical methods have also been developed, where direct irradiation with UVA light (e.g., 370 nm) is sufficient to induce the homolysis of the N-Cl bond in N-chlorosulfonamides, making the process more cost-effective and environmentally friendly. researchgate.netchemistryviews.org

The reaction mechanism in the photochemical approach is proposed to proceed via a radical chain process. Homolytic cleavage of the N-Cl bond generates a nitrogen-centered radical and a chlorine radical. The nitrogen radical adds to the alkene, forming a carbon-centered radical intermediate, which then abstracts a chlorine atom from another molecule of the this compound to afford the β-chloroamine product and propagate the radical chain. chemistryviews.org

Metal-catalyzed versions of this transformation have also been reported. For example, copper catalysts can promote the aminochlorination of olefins with N-chloro-N-sodio-sulfonamides. acs.org More recently, hypervalent iodine(III) compounds like iodobenzene (B50100) diacetate have been shown to catalyze the aminochlorination of electron-deficient olefins using a combination of a dichloramine and a sulfonamide as the chlorine and nitrogen sources. frontiersin.orgfrontiersin.orgnih.gov

The following table summarizes selected examples of the intermolecular aminochlorination of alkenes with N-chlorosulfonamides under various conditions.

AlkeneThis compound/Nitrogen & Chlorine SourceConditionsProductYield (%)Reference
Styrene (B11656)N-Chloro-N-methyl-p-toluenesulfonamidehv (370 nm), CH₂Cl₂, rt2-Chloro-N-methyl-N-(2-phenylethyl)-p-toluenesulfonamide88 researchgate.netchemistryviews.org
1-OcteneN-Chloro-N-methyl-p-toluenesulfonamidehv (370 nm), CH₂Cl₂, rt2-Chloro-N-methyl-N-octyl-p-toluenesulfonamide65 researchgate.net
StyreneThis compoundIr(ppy)₂(dtbbpy)PF₆, visible light, DCEβ-Chloroamine derivativeGood researchgate.net
Cinnamate4-TsNCl₂/4-TsNH₂PhI(OAc)₂, DCM, refluxβ-Chloroamine derivative45-94 frontiersin.orgfrontiersin.orgnih.gov
StyreneN-Alkyl-N-chlorosulfonamideCu(I) catalystβ-Chloroamine derivativeExcellent beilstein-journals.org

Table is for illustrative purposes and specific yields and conditions can be found in the cited literature.

Controlling the regioselectivity and stereoselectivity of the aminochlorination reaction is crucial for its application in target-oriented synthesis. frontiersin.org The outcome of the reaction is highly dependent on the chosen method and the nature of the substrate.

In radical-based aminochlorinations, the regioselectivity is governed by the addition of the nitrogen-centered radical to the alkene. For styrenyl substrates, the nitrogen radical typically adds to the less substituted carbon atom of the double bond to form a more stable benzylic radical intermediate. Subsequent chlorine atom transfer then leads to the anti-Markovnikov product. beilstein-journals.org

In metal-catalyzed systems, the regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For instance, in the hypervalent iodine(III)-catalyzed aminochlorination of electron-deficient olefins like cinnamates, the reaction proceeds with high regioselectivity, with the nitrogen adding to the α-position and the chlorine to the β-position relative to the ester group. frontiersin.orgfrontiersin.orgnih.gov This selectivity is proposed to arise from the formation of an aziridinium (B1262131) intermediate, which is then opened by the chloride anion at the more electrophilic β-carbon. frontiersin.orgnih.gov

Stereoselectivity is also a key consideration, particularly when new stereocenters are formed. In the aminochlorination of cyclic olefins or alkenes with existing stereocenters, the diastereoselectivity of the addition can be influenced by steric and electronic factors. For example, the hypervalent iodine(III)-catalyzed aminochlorination of chiral cinnamates has been shown to proceed with good to excellent diastereoselectivity. frontiersin.orgfrontiersin.orgnih.gov The use of chiral catalysts or auxiliaries offers a promising avenue for achieving enantioselective aminochlorination, although this remains a developing area.

The applicability of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. The aminochlorination of alkenes using N-chlorosulfonamides has been shown to be compatible with a wide range of substrates.

The reaction is effective for both activated alkenes, such as styrenes and electron-deficient olefins, and unactivated aliphatic alkenes. rsc.orgresearchgate.netbeilstein-journals.org Styrene derivatives with both electron-donating and electron-withdrawing groups on the aromatic ring generally react efficiently. researchgate.net While aliphatic olefins can sometimes give lower yields compared to their aromatic counterparts, they are still viable substrates under optimized conditions. rsc.orgresearchgate.net

A significant advantage of many modern aminochlorination protocols is their high functional group tolerance. The mild conditions of photochemical and some catalytic methods allow for the presence of a variety of functional groups in the substrate without interference. These include:

Esters

Amides

Ketones

Alkyl halides

Ethers

Nitriles

Sulfonates

Even free hydroxyl groups frontiersin.orgrsc.orgresearchgate.net

Directed C-H Functionalization

The ability to selectively functionalize unactivated C-H bonds is a significant goal in organic synthesis. N-Chlorosulfonamides have proven to be valuable precursors for directing such transformations, enabling the introduction of nitrogen and other functionalities at positions remote from existing functional groups.

Remote C(sp³)-H Amidation and Chlorination

A significant advancement in this area is the visible-light-promoted remote C(sp³)–H amidation and chlorination of N-chlorosulfonamides (NCSs). acs.orgnih.govcapes.gov.br This transformation can be achieved under mild conditions, using a weak basic solution at room temperature and a very low loading of a photocatalyst (as little as 0.1 mol %). acs.orgnih.govcapes.gov.br This method allows for the preparation of a variety of nitrogen-containing heterocycles and chlorides in high yields (up to 94% and 93%, respectively). acs.orgnih.govcapes.gov.br

The reaction is initiated by the photocatalytic generation of a nitrogen-centered radical from the this compound. rsc.org This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), selectively abstracting a hydrogen atom from a remote C(sp³) position. rsc.orgsustech.edu.cnresearchgate.net The resulting carbon-centered radical can then be trapped by a chlorine atom or undergo cyclization to form the amidated product. rsc.org This process has been successfully applied to the late-stage functionalization of complex and biologically important molecules, such as (−)-cis-myrtanylamine and (+)-dehydroabietylamine derivatives, with excellent yields and regioselectivity. acs.orgnih.govcapes.gov.br

A proposed mechanism for the visible-light photocatalyzed remote C(sp³)–H amidation and chlorination involves the photoexcited *Ir(III) complex being oxidatively quenched by the this compound to generate an N-radical intermediate and an oxidizing Ir(IV) complex. rsc.org The N-radical then undergoes an intramolecular 1,5-HAT, followed by either oxidation by the Ir(IV) complex and nucleophilic attack or by halogenation to yield the final products. rsc.org

Intramolecular Tertiary C(sp³)-H Amination for Pyrrolidine (B122466) Synthesis

N-Chlorosulfonamides are effective precursors for the synthesis of pyrrolidines, a structural motif prevalent in many natural products and pharmaceuticals. sustech.edu.cnrsc.org A copper(I)/phosphoric acid catalyzed intramolecular radical amination of tertiary C(sp³)-H bonds in N-chlorosulfonamides provides a direct route to α-quaternary pyrrolidines in moderate to excellent yields. sustech.edu.cnresearchgate.net

The reaction mechanism is believed to involve an intramolecular 1,5-hydrogen atom transfer process, which forms a key tertiary carbon-centered radical, followed by C-N bond formation. sustech.edu.cnresearchgate.net This method has a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aromatic rings of the substrates. sustech.edu.cn Furthermore, substrates containing a tertiary C(sp³)-H bond on a cyclohexane (B81311) ring can also undergo the reaction to form spirocyclic products. sustech.edu.cn The resulting sulfonyl protecting group on the pyrrolidine can be readily converted to other functional groups, such as a benzoyl group, further highlighting the synthetic utility of this method. sustech.edu.cn Enantioselective versions of this reaction have also been developed using a Cu(I)/chiral phosphoric acid catalyst, affording chiral α-quaternary pyrrolidines with up to 81% enantiomeric excess. researchgate.netresearchgate.net

Polymerization Initiation

N-Chlorosulfonamides have found utility as initiators in controlled radical polymerization techniques, specifically in Atom Transfer Radical Polymerization (ATRP). This application leverages the facile cleavage of the N-Cl bond to generate radicals capable of initiating polymer chain growth.

N-Chlorosulfonamides as Initiators in Atom Transfer Radical Polymerization (ATRP)

N-chlorosulfonamides, being mild oxidizing and chlorinating agents, can initiate the copper-mediated ATRP of vinyl monomers. itu.edu.tr The initiation process involves the generation of sulfamidyl radicals through a redox reaction with a Cu(I) complex. itu.edu.tr This method has been successfully used for the controlled polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene. itu.edu.tr For instance, using N-chloro,N-propyl-p-toluenesulfonamide (NCPT) in conjunction with a cuprous bromide/hexahexyl triethylenetetramine (B94423) (CuBr/H-TETA) complex allows for ATRP to be performed under homogenous conditions. itu.edu.tr

The controlled nature of these polymerizations is evidenced by the linear relationship between molecular weights and monomer conversion, as well as the linear kinetics observed in plots of ln(M₀/M) versus time. itu.edu.tr This initiation system is advantageous because N-chlorosulfonamides are readily prepared. itu.edu.tr The methodology has also been extended to grafting polymers from solid supports. itu.edu.trresearchgate.net For example, this compound (NCSA) groups immobilized on crosslinked polystyrene-based beads have been used to initiate the grafting of MMA and ethyl acrylate (B77674) (EA), leading to the formation of core-shell type polymers with negligible formation of free polymer in solution. itu.edu.trresearchgate.net

Below is a table summarizing the results of ATRP of MMA and styrene initiated by NCPT/CuBr/H-TETA system.

Monomer[Monomer]₀/[Initiator]₀Time (min)Conversion (%)Mₙ (experimental)Mₙ (theoretical)Mₙ/Mₙ
MMA10020454,8004,5001.10
MMA10040656,9006,5001.12
MMA10060828,5008,2001.15
Styrene10030353,9003,6001.25
Styrene10060556,1005,7001.30
Styrene10090707,6007,3001.35

Competitive Side Reactions in Polymerization Processes

While N-chlorosulfonamides are effective initiators for ATRP, there are potential side reactions that can compete with the desired polymerization process. One significant side reaction is the addition of the this compound across the double bond of the vinyl monomer to form 2-chloroethylsulfonamides. itu.edu.tr This reaction is promoted by heat and UV radiation and is competitive with the initiation step. itu.edu.tr

However, in the presence of the Cu(I) complex, the primary initiation reaction is generally favored, as indicated by rapid color changes upon addition of the this compound. itu.edu.tr Another consideration is the spontaneous decomposition of N-chlorosulfonamides upon standing, which can reduce their efficiency as initiators. itu.edu.tr Therefore, it is advisable to use freshly prepared N-chlorosulfonamides for polymerization reactions. itu.edu.tr In the context of graft polymerization from solid supports, not all this compound groups may be efficiently utilized for initiation. itu.edu.tr In some cases, a significant portion may remain unreacted or be converted to sulfonamide groups. itu.edu.tr Despite these potential side reactions, ATRP initiated by N-chlorosulfonamides remains a valuable method for polymer synthesis and modification. itu.edu.tritu.edu.tr

Oxidative Functionalizations in Synthetic Schemes

N-Chlorosulfonamides have emerged as versatile and powerful reagents in advanced organic synthesis, primarily valued for their role as oxidants in a variety of functionalization reactions. Their ability to act as a source of both electrophilic chlorine and nitrogen-centered radicals underpins their utility in transforming C-H bonds, alkenes, and alkynes, and in participating as terminal oxidants in catalytic cycles. These reagents facilitate the construction of complex molecular architectures under relatively mild conditions, often with high degrees of selectivity.

Oxidative C-H Functionalization

The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic strategy, and N-chlorosulfonamides have proven to be effective reagents for this purpose. They are particularly prominent in photoredox-catalyzed reactions, where visible light can be used to generate highly reactive nitrogen-centered radicals. capes.gov.brnih.gov

Under visible-light irradiation, a photocatalyst, such as an iridium complex, can be oxidatively quenched by an this compound. nih.govnih.gov This process generates a nitrogen-centered radical, which can then undergo a 1,5-hydrogen atom transfer (1,5-HAT) to create a more stable carbon-centered radical at a remote, unactivated C(sp³)–H site. capes.gov.brnih.gov This carbon-centered radical is then further oxidized and trapped by a nucleophile to yield the functionalized product. nih.gov This strategy has been successfully applied to the late-stage functionalization of complex molecules, including natural product derivatives like (-)-cis-myrtanylamine (B8811052) and (+)-dehydroabietylamine, affording nitrogen-containing heterocycles or chlorinated products with excellent yield and regioselectivity. capes.gov.brnih.gov

Research has demonstrated the broad applicability of this method for synthesizing a variety of nitrogen heterocycles and chlorides from N-chlorosulfonamides in weakly basic solutions at room temperature. capes.gov.br

Table 1: Examples of Visible-Light-Promoted C(sp³)–H Functionalization using N-Chlorosulfonamides

Substrate (this compound) Photocatalyst Product Type Yield Reference
N-Chloro-N-(adamantan-1-ylmethyl)benzenesulfonamide Ir(ppy)₂(dtbbpy)PF₆ (0.1 mol%) Nitrogen Heterocycle 94% capes.gov.br
N-Chloro-N-(4-phenylbutyl)benzenesulfonamide Ir(ppy)₂(dtbbpy)PF₆ (0.1 mol%) Chloride 93% capes.gov.br
(+)-Dehydroabietylamine derivative Ir(ppy)₂(dtbbpy)PF₆ Nitrogen Heterocycle 92% capes.gov.br

Oxidative Functionalization of Alkenes and Alkynes

N-Chlorosulfonamides are highly effective reagents for the difunctionalization of unsaturated carbon-carbon bonds. They can serve as a source for both nitrogen and chlorine atoms in a single operation, leading to the efficient synthesis of vicinal haloamine derivatives. researchgate.net

Visible-light photoredox catalysis has enabled the intermolecular chloramination of olefins, where N-chlorosulfonamides act as both the N-radical precursor and the chlorine source. rsc.org The reaction is initiated by the photocatalytic cleavage of the N-Cl bond, and a variety of styrene derivatives and aliphatic olefins are suitable substrates, providing chloramination products in good yields. rsc.org Copper-catalyzed additions of N-alkyl-N-chlorosulfonamides to styrene derivatives also proceed in excellent yields and with high regioselectivity. beilstein-journals.orgresearchgate.net The mechanism is believed to proceed via amidyl radicals generated through a redox catalytic cycle. beilstein-journals.orgresearchgate.net This radical pathway is supported by the observation that a polar mechanism involving a chloronium ion intermediate would result in the opposite regiochemistry. beilstein-journals.orgresearchgate.net

While reactions with styrenes are high-yielding, additions to non-aromatic alkenes tend to result in lower yields. beilstein-journals.orgresearchgate.net The oxidative cleavage of alkynes using reagents like ozone or potassium permanganate (B83412) to form carboxylic acids is a well-established transformation. libretexts.org N-chlorosulfonamides can participate in related oxidative additions to alkynes, expanding their utility in functionalizing carbon-carbon triple bonds. beilstein-journals.org

Table 2: Oxidative Chloramination of Olefins with N-Chlorosulfonamides

Olefin Substrate This compound Reagent Catalyst/Conditions Product Yield Reference
Styrene N-Chloro-N-methyl-p-toluenesulfonamide Cu(I) N-(2-Chloro-1-phenylethyl)-N-methyl-p-toluenesulfonamide 95% researchgate.net
4-Nitrostyrene N-Chloro-N-methyl-p-toluenesulfonamide Cu(I) N-(2-Chloro-1-(4-nitrophenyl)ethyl)-N-methyl-p-toluenesulfonamide 91% beilstein-journals.org
4-Fluorostyrene N-Chloro-N-methyl-p-toluenesulfonamide Cu(I) N-(2-Chloro-1-(4-fluorophenyl)ethyl)-N-methyl-p-toluenesulfonamide 85% beilstein-journals.org

Role as Oxidants in Catalytic Cycles

Beyond direct substrate functionalization, N-chlorosulfonamides serve as crucial terminal oxidants in various metal-catalyzed C-H functionalization reactions. nih.gov A significant challenge in many catalytic cycles, particularly those involving palladium, is the regeneration of the active catalyst, which often requires the oxidation of a lower-valent metal center (e.g., Pd(II)) to a higher-valent one (e.g., Pd(IV)).

N-chlorosuccinimide (NCS), a related N-chloro reagent, has been shown to be a sufficiently strong and kinetically competent oxidant to promote the oxidation of Pd(II) to Pd(IV). nih.gov Stoichiometric studies on model palladium complexes have demonstrated that this oxidation is a viable step, followed by C-Cl bond-forming reductive elimination to release the product and regenerate a Pd(II) species, thus closing the catalytic loop. nih.gov N-Chlorosulfonamides operate under a similar principle, providing the necessary oxidative potential to facilitate these catalytic turnovers. This role is essential for the development of efficient and practical C-H chlorination and amination reactions catalyzed by palladium and other transition metals. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(-)-cis-Myrtanylamine
(+)-Dehydroabietylamine
Iridium complex
N-Chloro-N-(adamantan-1-ylmethyl)benzenesulfonamide
Ir(ppy)₂(dtbbpy)PF₆
N-Chloro-N-(4-phenylbutyl)benzenesulfonamide
Styrene
N-Chloro-N-methyl-p-toluenesulfonamide
Copper(I)
N-(2-Chloro-1-phenylethyl)-N-methyl-p-toluenesulfonamide
4-Nitrostyrene
N-(2-Chloro-1-(4-nitrophenyl)ethyl)-N-methyl-p-toluenesulfonamide
4-Fluorostyrene
N-(2-Chloro-1-(4-fluorophenyl)ethyl)-N-methyl-p-toluenesulfonamide
Ozone
Potassium permanganate
N-chlorosuccinimide (NCS)

Polymer Supported N Chlorosulfonamides As Heterogeneous Reagents

Synthesis and Immobilization Techniques

The preparation of these functionalized polymers involves multi-step synthetic pathways, beginning with a commercially available polymer resin and culminating in the introduction of the active N-chlorosulfonamide moiety. The choice of the polymer support and the specific synthetic route can be tailored to achieve desired properties, such as active chlorine content and particle morphology.

A common and effective method for preparing polymeric this compound resins begins with a commercially available styrene-divinylbenzene (S/DVB) copolymer, often in the form of a sulfonate cation exchanger like Amberlyst 15. vot.plresearchgate.net The synthesis generally proceeds through a sequence of reactions:

Chlorosulfonation: The initial polymer is treated with a chlorosulfonating agent, such as chlorosulfonic acid, often in the presence of thionyl chloride. researchgate.net This step introduces sulfonyl chloride (-SO₂Cl) groups onto the aromatic rings of the polystyrene backbone. The reaction conditions, including the ratio of reagents and reaction time, are optimized to maximize the degree of functionalization. researchgate.net For instance, an optimal ratio of 10 g of thionyl chloride and 120–150 g of chlorosulfonic acid per 100 g of the initial resin with a reaction duration of 4–5 hours has been reported. researchgate.net

Ammonolysis/Amination: The resulting polymer-supported sulfonyl chloride is then reacted with ammonia (B1221849) or a primary amine. dma.dp.uauran.ua This converts the sulfonyl chloride groups into sulfonamide (-SO₂NH₂) or N-alkylsulfonamide (-SO₂NHR) groups. dma.dp.uauran.ua

N-Chlorination: The final step involves the chlorination of the sulfonamide groups to yield the active this compound functionality. This is typically achieved by treating the polymer with a solution of sodium hypochlorite (B82951). dma.dp.uaresearchgate.net Depending on the pH of the chlorinating solution, different species can be formed. Treatment with sodium hypochlorite generally yields the sodium salt of the this compound (-SO₂NClNa). vot.pl If the sodium hypochlorite solution is acidified, for example with acetic acid, N,N-dichlorosulfonamide (-SO₂NCl₂) groups can be formed. dma.dp.ua Furthermore, the sodium form can be converted to the hydrogen form (-SO₂NClH) by treatment with a weak acid. vot.pl

This synthetic approach has been successfully applied to various forms of S/DVB copolymers, including macroporous beads and fibrous materials, allowing for the creation of reagents with different physical forms tailored for specific applications. vot.pldma.dp.ua For example, fibrous polymers with immobilized this compound groups have been synthesized on FIBAN™ polymer carriers, which consist of sulfonated styrene (B11656) copolymers grafted onto a polypropylene (B1209903) filament. dma.dp.ua

Thorough characterization of the synthesized polymeric this compound resins is crucial to confirm the presence of the desired functional groups and to quantify their oxidizing capacity. A combination of spectroscopic and titrimetric methods is typically employed.

Infrared (IR) Spectroscopy is a powerful tool for verifying the chemical structure of the modified polymers. dma.dp.uaeu-jr.eu The IR spectra of the final products show characteristic absorption bands corresponding to the this compound functionality. For example, in the N,N-dichlorosulfonamide derivative, vibrations for the -S=O group are observed around 1340 cm⁻¹ (antisymmetric) and in the region of 1214-1128 cm⁻¹ (symmetric). dma.dp.ua These spectra can be compared with those of the starting materials and intermediates to track the progress of the synthetic modifications. dma.dp.ua

The active chlorine content , which represents the oxidizing capacity of the resin, is a key parameter and is typically determined by iodometric titration . vot.pleu-jr.eu This method involves the reaction of the polymer with an excess of potassium iodide in an acidic solution. The active chlorine (Cl⁺) oxidizes the iodide ions (I⁻) to iodine (I₂), which is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. eu-jr.eu Specialized or modified iodometric methods have been developed to ensure complete reaction with the solid-phase reagent. vot.plresearchgate.net The active chlorine content can be regulated over a wide range, with reported values reaching up to 11-15% by weight, depending on the synthesis conditions and the polymer support used. researchgate.neteu-jr.eu

Other analytical techniques, such as elemental analysis, can also be used to determine the composition of the functionalized polymers. researchgate.net The physical properties of the resins, such as moisture content and particle size distribution, are also important characteristics that are typically evaluated. eu-jr.eu

Redox Properties and Regenerability of Polymeric N-Chlorosulfonamides

The utility of polymer-supported N-chlorosulfonamides as heterogeneous reagents is largely defined by their redox behavior, specifically the stability and release of active chlorine, and their potential for regeneration after use. These properties distinguish them from their soluble counterparts and are critical for their practical application.

The stability of polymeric N-chlorosulfonamides is a significant advantage. When stored under appropriate conditions, they exhibit minimal loss of active chlorine over time. eu-jr.eu The release of active chlorine from the polymer into an aqueous solution is highly dependent on the composition of the solution. researchgate.neteu-jr.eu

In distilled water, the release of active chlorine is often negligible. eu-jr.euneliti.com However, in tap water, a low concentration of active chlorine (e.g., 5–8 mg/dm³) can be detected and sustained for extended periods, up to 30 days. eu-jr.euneliti.com The release can be significantly enhanced or "activated" by the presence of certain compounds, particularly those of an amine nature like taurine (B1682933) and sulfamic acid. researchgate.neteu-jr.eu This activation process is believed to involve the transfer of the chlorine atom from the sulfonamide group to the activator molecule, forming a soluble N-chloro compound in the solution. eu-jr.euresearchgate.net For instance, when the polymer is placed in a taurine solution, N-chlorotaurine is generated in situ. researchgate.netresearchgate.net The rate and extent of this release are influenced by the nature of the activator. eu-jr.eu

The stability of the resulting chlorine-active solutions also varies depending on the activator used. Solutions of N-chlorotaurine and N-chlorosulfamic acid, generated from the polymeric reagents, have been found to be among the most stable. researchgate.neteu-jr.eu The structure of the immobilized this compound also plays a role; for example, immobilized N-chloro-N-alkylsulfonamides show greater resistance to activation by taurine compared to the corresponding sodium N-chlorosulfonamides. uran.ua

A key feature of polymer-supported N-chlorosulfonamides is their regenerability. After an oxidation reaction, the this compound group (-SO₂NCl⁻) is reduced to a sulfonamide group (-SO₂NH⁻). acs.org This spent resin can be easily regenerated and reused, which is a significant advantage for both economic and environmental reasons.

The regeneration process typically involves treating the used polymer with a chlorinating agent, most commonly a solution of sodium hypochlorite. researchgate.netresearchgate.netacs.org This treatment effectively re-chlorinates the sulfonamide groups, restoring the active chlorine content and the oxidizing capacity of the resin. researchgate.netacs.org Studies have shown that the polymers can be repeatedly regenerated with little to no loss in their chlorine-holding capacity or physical integrity. researchgate.neteu-jr.eu For example, after an experiment, treating the polymer with a 3% sodium hypochlorite solution was shown to restore the concentration of immobilized active chlorine to a level almost equal to the initial one. researchgate.netresearchgate.net This robust regenerability makes these polymeric reagents highly suitable for use in continuous flow systems and for long-term applications. unlv.eduacs.org

Applications of Macromolecular N-Chlorosulfonamides as Oxidants

The oxidizing power of polymer-supported N-chlorosulfonamides, combined with their heterogeneous nature and regenerability, makes them attractive reagents for a variety of applications, particularly in the treatment of water and wastewater. vot.pl They have proven effective in oxidizing a range of inorganic and organic contaminants. unlv.edu

Research has demonstrated the successful use of these resins for the oxidation of toxic ions in aqueous solutions. For example, they can oxidize:

Cyanide (CN⁻) ions to the much less toxic cyanate (B1221674) (OCN⁻) ions. unlv.eduacs.org The resin effectively reduces cyanide concentrations to below 0.05 mg/dm³. acs.org

Arsenite (As(III)) to the less toxic arsenate (As(V)). vot.pl The efficiency of this oxidation is pH-dependent, with neutral conditions being most effective. vot.plvot.pl

Nitrite (B80452) (NO₂⁻) to nitrate (B79036) (NO₃⁻). acs.orgresearchgate.net Interestingly, the hydrogen form of the this compound resin (R-SO₂NClH) is highly reactive for this transformation, whereas the sodium salt form is largely unreactive. acs.orgresearchgate.net

Sulfides (S²⁻) to non-toxic sulfates (SO₄²⁻). researchgate.net

Thiocyanates (SCN⁻) . researchgate.net

Manganese(II) to Manganese(IV). researchgate.netresearchgate.net

Beyond inorganic pollutants, these polymers have also been used as oxidizing and chlorinating agents in organic synthesis. unlv.edu For instance, they can oxidize benzyl (B1604629) alcohol to benzaldehyde. unlv.edu Furthermore, due to the release of active chlorine, these materials exhibit strong biocidal and virucidal properties, making them effective for water disinfection. vot.pldma.dp.uadma.dp.ua They have shown pronounced activity against a wide range of microorganisms, including multidrug-resistant strains, and can inactivate viruses rapidly. dma.dp.uadma.dp.uauran.ua

The following table summarizes some of the key applications of polymer-supported N-chlorosulfonamides as oxidants.

ApplicationTarget SpeciesProduct(s)Key Findings
Cyanide Destruction Cyanide (CN⁻)Cyanate (OCN⁻)Effective at various pH levels; reduces CN⁻ to <0.05 mg/dm³. acs.org
Arsenic Remediation Arsenite (As(III))Arsenate (As(V))Oxidation efficiency is pH-dependent, optimal at neutral pH. vot.pl
Nitrite Removal Nitrite (NO₂⁻)Nitrate (NO₃⁻)The hydrogen form of the resin is highly effective. acs.orgresearchgate.net
Sulfide (B99878) Oxidation Sulfide (S²⁻)Sulfate (B86663) (SO₄²⁻)Quantitative oxidation is possible with an excess of the reagent. researchgate.net
Water Disinfection Bacteria, VirusesInactivated microbesRapid and potent antimicrobial and virucidal action. dma.dp.uareports-vnmedical.com.ua

Oxidation of Residual Nitrites in Aqueous Media

The removal of nitrite ions (NO₂⁻) from water is a critical environmental concern due to their toxicity. Polymer-supported N-chlorosulfonamides have been investigated as potent oxidants for converting nitrites into significantly less harmful nitrates (NO₃⁻). acs.orgresearchgate.net

Research has shown a distinct difference in reactivity between the two forms of the this compound polymer. The sodium salt form ([P]-SO₂NClNa), which is a macromolecular analog of Chloramine-T, was found to be unreactive toward nitrite ions in alkaline, neutral, or acidic conditions. acs.orgresearchgate.net In contrast, the hydrogen form of the polymer ([P]-SO₂NClH) proved to be a highly reactive and effective reagent for the complete elimination of nitrites. acs.orgresearchgate.net The transformation of the functional groups from the sodium to the hydrogen form creates a new heterogeneous oxidant that is particularly effective for this purpose. researchgate.net The oxidation of nitrites to nitrates is an environmentally beneficial process, as nitrates are several hundred times less toxic. acs.orgresearchgate.net

A macroporous styrene-divinylbenzene (S/DVB) copolymer containing N,N-dichlorosulfonamide groups (–SO₂NCl₂) has also been successfully used for nitrite removal. This polymer, containing up to 8.2 meq of active chlorine per gram, demonstrates strong oxidizing properties and can be employed in both batch and flow systems to treat sodium nitrite solutions. researchgate.net The solid-phase oxidation, especially in a dynamic column setup, can drive the reaction to completion, resulting in nitrite-free effluent. researchgate.net

Reagent Form Reactivity with Nitrites Outcome
[P]-SO₂NClNa (Sodium form) UnreactiveNo oxidation of nitrites. acs.orgresearchgate.net
[P]-SO₂NClH (Hydrogen form) Highly reactiveComplete oxidation of nitrites to nitrates. acs.orgresearchgate.net
[P]-SO₂NCl₂ (Dichloro- form) Strong oxidizing propertiesEffective removal of nitrites to produce less toxic nitrates. researchgate.net

Table 1. Reactivity of Different Forms of Polymer-Supported N-Chlorosulfonamides with Nitrites.

Oxidation of Cyanides and Sulfides

Polymer-supported N-chlorosulfonamides are effective in detoxifying water contaminated with cyanide (CN⁻) and sulfide (S²⁻) ions. These reagents oxidize the highly toxic cyanides into cyanates (OCN⁻), which are reported to be about 1,000 times less toxic. researchgate.netresearchgate.net The process involves the active chlorine of the –SO₂NClNa group, which readily oxidizes the cyanide. During this reaction, the functional group is reduced from –SO₂NClNa to a sulfonamide group (–SO₂NH₂), which can be regenerated for reuse with hypochlorite solutions. researchgate.netresearchgate.net

Studies using macroporous poly(styrene-divinylbenzene) resins with this compound groups have demonstrated remarkable oxidative properties. In contact with these resins, the concentration of cyanide in various tested solutions was significantly reduced, often to below 0.05 mg CN⁻/dm³. researchgate.netresearchgate.net The reaction is effective under both static (batch) and dynamic (flow) conditions. researchgate.net

Similarly, these macromolecular oxidants can transform troublesome and noxious sulfide ions into non-toxic sulfate ions (SO₄²⁻). researchgate.net A polymer containing 2.15 mmol of active chlorine per gram has been used as an efficient and regenerable agent for sulfide removal. By using a stoichiometric excess of the active chlorine on the resin, it is possible to achieve direct and quantitative oxidation of sulfides to sulfates, even in static conditions. researchgate.net The effectiveness of the oxidation depends on parameters such as the reagent ratio, the alkalinity of the medium, and, in column processes, the flow rate. researchgate.net

Contaminant Oxidized Product Key Findings
Cyanide (CN⁻) Cyanate (OCN⁻)Active chlorine easily oxidizes cyanides; concentration can be reduced to <0.05 mg/dm³. researchgate.netresearchgate.net
Sulfide (S²⁻) Sulfate (SO₄²⁻)Quantitative oxidation is possible with a stoichiometric excess of the reagent. researchgate.net

Table 2. Oxidation of Cyanide and Sulfide Ions by Polymer-Supported N-Chlorosulfonamides.

Oxidation of Arsenite Ions

Arsenic contamination in water poses a significant health risk, with arsenite [As(III)] being more toxic and mobile than arsenate [As(V)]. Polymer-supported N-chlorosulfonamides have been successfully employed to oxidize arsenite to the less toxic and more easily removable arsenate. vot.plresearchgate.netresearchgate.net

Research has been conducted using macroporous styrene/divinylbenzene copolymers with this compound functional groups in both the sodium form ([P]-SO₂NClNa, or RCl/Na) and the hydrogen form ([P]-SO₂NClH, or RCl/H). vot.plresearchgate.net The efficiency of the oxidation is highly dependent on the pH of the reaction medium.

In weakly alkaline medium (pH ~11.5): The sodium form (RCl/Na) was found to be an ineffective oxidant for As(III). researchgate.netvot.pl

In neutral medium (pH ~6.5): The reaction proceeded with the highest effectiveness, particularly for the RCl/Na form, showing advantageous kinetics for As(III) oxidation. researchgate.netvot.pl

In weakly acidic medium (pH ~3.0): The hydrogen form (RCl/H) was effective, but the reaction kinetics were less favorable despite a high redox potential. researchgate.netvot.pl

The N,N-dichlorosulfonamide version of the polymer has also been shown to be a potent oxidant for As(III), with an oxidizing capacity of 193.29 mg As(III)/g at pH 7.7 and 206.03 mg As(III)/g at pH 2.0. researchgate.net The primary advantage of using these solid-phase oxidants is the ability to use an excess of the reagent to drive the reaction to completion without introducing soluble, potentially undesirable compounds into the treated water. vot.pl

Polymer Form pH Condition Oxidation Efficiency of As(III)
RCl/Na (Sodium form) Weakly Alkaline (~11.5)Ineffective. researchgate.netvot.pl
RCl/Na (Sodium form) Neutral (~6.5)Highest effectiveness, advantageous kinetics. researchgate.netvot.pl
RCl/H (Hydrogen form) Weakly Acidic (~3.0)Sufficiently efficient, but with unfavorable kinetics. researchgate.netvot.pl

Table 3. Effect of pH on the Oxidation of Arsenite by Polymer-Supported N-Chlorosulfonamides.

Iron Removal from Water

The presence of dissolved iron, typically as ferrous ions [Fe(II)], in water can cause aesthetic and technical problems. Polymer-supported N-chlorosulfonamides are used to facilitate iron removal by oxidizing Fe(II) to ferric ions [Fe(III)]. researchgate.netresearchgate.net The subsequent removal of Fe(III) is much easier as it readily precipitates as insoluble ferric hydroxide (B78521), especially upon neutralization of the water.

A macroporous polystyrene cross-linked polymer with this compound groups has been used for this purpose. researchgate.net The oxidation of Fe(II) to Fe(III) by this copolymer was found to be effective and is favored by a low pH. researchgate.netresearchgate.net The oxidative capacity of the copolymer was determined to be 225 mg of Fe(II) per gram of the polymer. researchgate.netresearchgate.net

The process can be managed in two ways depending on the pH:

In acidic media (pH < 2.5): The oxidation of Fe(II) to Fe(III) is efficient, and the resulting Fe(III) ions remain dissolved in the solution. researchgate.netresearchgate.net

At higher pH: The oxidized Fe(III) ions precipitate as hydrated iron oxides. researchgate.net

An interesting application involves a one-step redox process where the macroporous copolymer containing this compound groups in the sodium form ([P]–SO₂NClNa) is used as the oxidant for Fe(II) ions. The resulting iron oxide is then deposited directly within the polymer matrix, creating a hybrid polymer containing ferrihydrite. researchgate.netresearchgate.net This demonstrates a dual function of the reagent: oxidizing the contaminant and sequestering the product.

Parameter Observation
Optimal pH for Oxidation Low pH (< 2.5) favors the oxidation reaction. researchgate.netresearchgate.net
Oxidative Capacity 225 mg of Fe(II) per gram of this compound copolymer. researchgate.netresearchgate.net
Product at pH < 2.5 Fe(III) ions remain in solution. researchgate.netresearchgate.net
Product at Higher pH Fe(III) precipitates as hydrated iron oxides. researchgate.net

Table 4. Research Findings on Iron Removal Using Polymer-Supported N-Chlorosulfonamides.

Theoretical and Computational Investigations of N Chlorosulfonamide Systems

Electronic Structure and Reactivity Profiles

The reactivity of N-chlorosulfonamides is intrinsically linked to their electronic structure. Computational models have been employed to dissect the nature of the N-Cl bond, explore the energetics of competing reaction pathways, and analyze the frontier molecular orbitals that govern their chemical interactions.

Computational Studies on N-Cl Bond Characteristics

The nitrogen-chlorine (N-Cl) bond is the lynchpin of reactivity for N-chlorosulfonamide reagents. Computational studies, primarily using density functional theory (DFT), have been instrumental in characterizing this bond. The calculated N–Cl thermal bond dissociation energy (BDE) for related N,N-dichlorocarbamates is approximately 36.9 kcal/mol, indicating a relatively weak bond susceptible to cleavage. chemrxiv.org This susceptibility is further explained by qualitative molecular orbital analysis, which reveals that the N-Cl bond in some systems is weakened by an antibonding effect arising from the interaction of the chlorine and nitrogen p-orbitals. chemrxiv.org

Upon protonation at the nitrogen atom, as studied in chlorosulfonamide, a significant elongation of the adjacent nitrogen-sulfur bond is observed, a finding supported by quantum chemical calculations. uni-muenchen.de This suggests that the electronic environment around the nitrogen atom profoundly influences the bond characteristics of the entire sulfonamide moiety. The nature of the counterion can also influence the S-N bond lengths, highlighting the sensitivity of the system's geometry to its surroundings. uni-muenchen.de

Below is a table summarizing computed bond characteristics for this compound and related systems from theoretical studies.

Compound/SystemComputational MethodCalculated ParameterValueReference
Cl2NBocNot SpecifiedThermal N-Cl Bond Dissociation Energy36.9 kcal/mol chemrxiv.org
Protonated ChlorosulfonamideNot SpecifiedS-N Bond Length (with [GeF6]2- counterion)Varies with counterion uni-muenchen.de
Protonated ChlorosulfonamideNot SpecifiedS-N Bond Length (with [AsF6]- counterion)Varies with counterion uni-muenchen.de

Energetic Landscape of Radical and Ionic Pathways

N-chlorosulfonamides can react through either radical or ionic pathways, and computational chemistry has been vital in mapping the energetic landscapes of these competing mechanisms. DFT calculations have shown that the activation of N-chlorosulfonamides can lead to highly reactive N-centered radicals. rsc.org The subsequent radical pathways, such as aminochlorination, often proceed through very low-energy barriers, with some calculated to be less than 10 kcal/mol. chemrxiv.org For instance, the initial attack of a nitrogen-centered radical onto an olefin has a calculated barrier (ΔG‡) of just 8.2 kcal/mol. chemrxiv.org

Conversely, ionic pathways are also accessible. DFT computations on the reactions of sulfides with N-chlorosulfonamides have detailed the formation of ionic intermediates like chlorosulfonium cations (R₂SCl⁺). researchgate.netresearchgate.net The free energy of activation (ΔG‡) for the formation of these ionic intermediates is significantly influenced by the solvent, with protic solvents considerably lowering the activation barrier. researchgate.netresearchgate.net The reactivity of species formed from N-chlorosulfonamides in protic solvents has been shown to increase in the order: RSO₂NCl⁻ << RSO₂NHCl << RSO₂NCl₂. researchgate.netresearchgate.net

The table below presents computed energetic data for radical and ionic pathways involving this compound systems.

Reacting SystemPathway TypeComputational MethodCalculated ParameterValue (kcal/mol)Reference
N-chlorosulfamide (Hexyl-derived)Radical (HAT)uB3LYP/6-31+G(d,p)ΔΔG‡ (1,6- vs 1,7-HAT)Varies rsc.org
Cl2NBoc + OlefinRadicalNot SpecifiedΔG‡ (N-radical attack)8.2 chemrxiv.org
Sulfide (B99878) + RSO₂NHClIonicDFT(B3LYP)/6-31G(d)ΔG‡Varies researchgate.net
Sulfide + RSO₂NCl₂IonicDFT(B3LYP)/6-31G(d)ΔG‡Varies researchgate.net
Aryl methyl sulfides + TsNHClIonicDFT(B3LYP)/6-31G(d)ΔG‡ (calc)~73.3 (for σ=0) researchgate.net
Aryl methyl sulfides + TsNCl₂IonicDFT(B3LYP)/6-31G(d)ΔG‡ (calc)~28.3 (for σ=0) researchgate.net

Frontier Molecular Orbital Analysis (e.g., SOMO energy of N-centered radicals)

Frontier Molecular Orbital (FMO) theory is a powerful paradigm for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org For radical species, the Singly Occupied Molecular Orbital (SOMO) is of paramount importance. mdpi.com

Computational studies on N-stannylaminyl radicals, which are related to the N-centered radicals derived from N-chlorosulfonamides, have revealed that these species possess a high SOMO energy. acs.org This high SOMO energy correlates with an increased electron density at the nitrogen atom, which in turn explains the enhanced nucleophilicity of these radicals. acs.org The electrophilicity of various N-centered radicals can also be modulated by the substituents on the nitrogen atom, a phenomenon that has been rationalized through DFT studies calculating local electrophilicity index values. acs.org While specific SOMO energy values for N-centered radicals from N-chlorosulfonamides are not extensively documented in the provided literature, the principles derived from related systems offer a strong framework for understanding their reactivity. The reactivity of these radicals, including their propensity for addition to π-systems, can be rationalized by considering their philicity, which is influenced by the energy of the SOMO. acs.org

Mechanistic Modeling and Transition State Characterization

The precise mechanism of a chemical reaction is defined by the sequence of elementary steps, including the transient, high-energy transition states that connect reactants, intermediates, and products. Quantum mechanical calculations have been pivotal in modeling these complex mechanistic details for reactions involving N-chlorosulfonamides.

Quantum Mechanical (e.g., DFT, Ab Initio) Studies of Hydrogen Atom Transfer Transition States

Hydrogen Atom Transfer (HAT) is a fundamental reaction step in many processes involving this compound-derived radicals. DFT calculations have been successfully used to model the transition states of these HAT processes. For example, in sulfamide-guided C-H chlorination, a sulfamidyl radical undergoes a site-selective intramolecular 1,6-HAT. rsc.org The reaction proceeds through a seven-membered ring transition state, the geometry and energy of which have been characterized using the uB3LYP functional with the 6-31+G(d,p) basis set. rsc.org

These computational models can effectively predict the regioselectivity of the chlorination by comparing the Gibbs free energies of activation (ΔG‡) for competing HAT pathways (e.g., 1,6-HAT vs. 1,7-HAT). rsc.org The calculated differences in these activation barriers (ΔΔG‡) often correlate well with the experimentally observed product ratios. rsc.org Such studies highlight the power of quantum mechanics in dissecting the subtle energetic differences that govern reaction outcomes.

The table below shows calculated data for HAT transition states in this compound systems.

SystemHAT ProcessComputational MethodCalculated ParameterOutcome/ObservationReference
N-chlorosulfamide (Alkyl derivatives)1,6-HATuB3LYP/6-31+G(d,p)Transition State GeometryCharacterized as a seven-membered ring rsc.org
N-chlorosulfamide (4-methylpentyl derived)1,6- vs 1,7-HATuB3LYP/6-31+G(d,p)ΔΔG‡Poor correlation with experimental selectivity rsc.org
N-chlorosulfamide (Hexyl-derived)1,6- vs 1,7-HATuB3LYP/6-31+G(d,p)ΔΔG‡Correlates with experimental selectivity for primary C-H bonds rsc.org

Simulation of Reaction Intermediates and Reaction Coordinates

Beyond transition states, computational chemistry allows for the simulation and characterization of fleeting reaction intermediates, providing a more complete picture of the reaction coordinate. scispace.com In reactions of N-chlorosulfonamides, several key intermediates have been computationally modeled.

In ionic pathways, DFT studies have simulated the formation of solvated chlorosulfonium cations (R₂SCl⁺) and λ⁴-sulfane intermediates during the reaction of sulfides with N-chlorosulfonamides. researchgate.net These calculations often include explicit solvent molecules to accurately capture the energetics of charged species in solution. researchgate.net

In radical pathways, the initial intermediate is often the N-centered sulfamidyl radical, formed via the homolytic cleavage of the N-Cl bond upon photoirradiation. rsc.orgrsc.org This nitrogen radical can then proceed through a HAT reaction to generate a carbon-centered radical intermediate. rsc.orgrsc.org The subsequent steps in the reaction coordinate can involve this carbon radical abstracting a chlorine atom from another this compound molecule in a chain propagation mechanism. rsc.orgrsc.org DFT calculations have been used to suggest that an amidyl radical, generated from an this compound, adds to an alkene to form a C-radical intermediate, which is then trapped to yield the final product. rsc.org These simulations of the reaction coordinate are crucial for distinguishing between different plausible mechanistic scenarios.

Predicting Regioselectivity and Stereoselectivity through Computational Models

Computational chemistry has emerged as an indispensable tool for understanding and predicting the outcomes of complex organic reactions involving this compound systems. wikipedia.org By modeling reaction pathways and transition states, these theoretical investigations provide deep insights into the factors governing regioselectivity and stereoselectivity, complementing experimental findings and guiding the design of new synthetic methods. chemrxiv.org Density Functional Theory (DFT) is a particularly powerful method used to investigate reaction mechanisms, kinetics, and the electronic properties of intermediates and transition states in these systems. wikipedia.orgnih.gov

Detailed computational studies are frequently employed to rationalize the regioselectivity observed in reactions such as the Hofmann-Löffler-Freytag (HLF) reaction, which uses N-chlorinated precursors to form pyrrolidine (B122466) rings. researchgate.netresearchgate.net In these radical-mediated processes, the selectivity is often determined during the hydrogen atom transfer (HAT) step. Computational models can calculate the activation energy barriers for competing pathways, such as 1,5-HAT versus 1,6-HAT.

For instance, in the HLF reaction, the kinetic preference for the 1,5-HAT pathway, leading to the formation of a 5-membered pyrrolidine ring, is often rationalized through DFT calculations that show a lower energy barrier for the corresponding transition state compared to the 1,6-HAT pathway. researchgate.net These models also allow for the evaluation of the thermodynamic stability of the resulting carbon-centered radicals, which can also influence the product distribution. researchgate.net DFT calculations have been combined with experimental techniques like Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive understanding of the factors controlling regioselectivity. researchgate.net

The table below summarizes findings from a computational study on the HLF reaction, comparing the calculated thermodynamic parameters for 1,5- and 1,6-HAT steps, which are crucial for predicting regioselectivity.

Parameter 1,5-HAT 1,6-HAT Conclusion
Transition State Energy Barrier (kcal/mol) LowerHigher1,5-HAT is kinetically favored, leading to the preferential formation of 5-membered rings.
Resulting Radical Stability (kcal/mol) Less Stable (Primary/Secondary C-Radical)More Stable (Secondary C-Radical)While 1,6-HAT may lead to a more stable radical, the higher kinetic barrier of the HAT step often makes the 1,5-pathway dominant.
Key Geometric Parameter (N-H-C angle) Closer to ideal linear geometryMore strainedThe geometry of the six-membered transition state for 1,5-HAT is typically more favorable. researchgate.net

This table is a generalized representation based on findings reported in the literature. researchgate.net

Beyond regioselectivity, computational models are critical for predicting and explaining the stereoselectivity of reactions involving N-chlorosulfonamides. In asymmetric catalysis, DFT calculations can elucidate the mechanism of stereochemical induction. snnu.edu.cn This is achieved by modeling the transition states of the stereodetermining step, often involving a chiral catalyst. For example, in copper-catalyzed asymmetric C–N bond formations, DFT has been used to understand how a chiral ligand environment dictates the facial selectivity of a radical addition or substitution step. rsc.org

Detailed deuterium-labeling studies, when combined with DFT calculations, have revealed unique mechanisms of asymmetric induction, such as the interplay between an enantio-differentiative HAT and a stereo-retentive radical substitution. snnu.edu.cn Computational models can shed light on the non-covalent interactions between the substrate, the radical intermediate, and the chiral catalyst that are responsible for stabilizing one diastereomeric transition state over another, thus leading to high enantioselectivity. rsc.org

The following table presents data from representative computational studies on this compound reactions, highlighting the methodologies and key findings related to selectivity.

Reaction Type Computational Method Focus of Study Key Computational Finding Reference
Hofmann-Löffler-Freytag (HLF) ReactionDFT, Kinetic ModelingRegioselectivity (1,5-HAT vs. 1,6-HAT)The study challenged the assumption that HAT is the rate-limiting step and that regioselectivity is under both thermodynamic and kinetic control. researchgate.net
Cu-catalyzed Radical C-N CouplingDFTStereoselectivityCalculations supported the function of a Cu(II)-N metalloradical complex in the catalyzed coupling process, explaining the stereochemical outcome. snnu.edu.cnrsc.org
Visible-Light Promoted ChloraminationDFTRegioselectivity & MechanismCalculations suggested the reaction proceeds via N-centered and C-centered radicals, ruling out a cationic intermediate, which explains the observed regiochemistry. rsc.org
Intermolecular Alkene AdditionDFTRegioselectivityA polar mechanism via a chloronium ion was ruled out as it would lead to the opposite regiochemistry; a radical mechanism was supported. researchgate.net
Dirhodium-Catalyzed C-H AminationMachine Learning Models (MLR) with DFT-derived featuresSite-selectivityModels successfully predicted the site-selectivity of C-H amination using sulfamate (B1201201) esters (related to sulfonamides) as nitrene precursors. nih.gov

Advanced Analytical Characterization in N Chlorosulfonamide Research

Spectroscopic Analysis of N-Chlorosulfonamides and Their Derivatives

Spectroscopy is a cornerstone in the study of N-chlorosulfonamides, enabling detailed structural elucidation and the monitoring of solution-phase behavior. Different regions of the electromagnetic spectrum are utilized to probe specific molecular features.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and confirm the structure of newly synthesized molecules. wikipedia.orgutdallas.edu In the context of N-chlorosulfonamide research, particularly those immobilized on polymer supports like styrene-divinylbenzene, IR analysis is crucial for verifying the successful incorporation of the sulfonamide moiety onto the polymer backbone. researchgate.net

Research on immobilized N-chlorosulfonamides demonstrates the utility of IR spectroscopy in confirming their declared structures. researchgate.netneliti.com Specific absorption bands observed in the IR spectra correspond to vibrations of particular chemical bonds within the molecule. For instance, in studies of polymeric N-chlorosulfonamides, characteristic bands confirm the presence of the aromatic support and the functional groups. researchgate.net

Key IR absorption bands identified in the analysis of polymeric N-chlorosulfonamides are detailed below:

Wavenumber (cm⁻¹)AssignmentSignificance in this compound Analysis
1128C-H skeletal vibrations of the aromatic cycleConfirms the presence of the polymer backbone influenced by the sulfamide (B24259) group. researchgate.net
8341,4-disubstituted aryl groupsIndicates the preferred para-position of functionalization on the polymer ring. researchgate.net
3100 - 3500N-H stretching (in precursor amides)Used to monitor the conversion from sulfonamide (-SO₂NH₂) to this compound. utdallas.edu
~1710C=O stretching (in related amide structures)Provides a reference for carbonyl-containing analogues. utdallas.edu

The analysis of these spectra confirms the successful synthesis and provides insight into the structural form of the functional groups, such as whether they exist in the N-chloro-sulfonamide form or as the sodium salt of N-chloro-sulfoximidic acid. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the behavior of N-chlorosulfonamides and their derivatives in aqueous solutions. This technique is particularly valuable for monitoring the release of active chlorine and identifying the resulting species in solution. researchgate.netneliti.com A significant application is the in-situ analysis of N-chlorotaurine solutions generated from the reaction of taurine (B1682933) with immobilized N-chlorosulfonamides. researchgate.netresearchgate.net

The UV spectrum provides a clear signature for different chlorine-active compounds. Research has shown that N-chlorotaurine exhibits a characteristic absorption maximum around 250-251 nm. researchgate.netresearchgate.net In contrast, N,N-dichlorotaurine, a potential side-product, has an absorption band at approximately 300 nm. researchgate.net By analyzing the UV spectrum of a solution, researchers can confirm the formation of the desired N-chlorotaurine and assess the purity of the solution. researchgate.net This method has been used to study the N-chlorotaurine–N,N-dichlorotaurine equilibrium in solution. uran.ua

CompoundCharacteristic UV Absorption Maximum (λmax)Reference(s)
N-chlorotaurine~250 nm researchgate.net
N,N-dichlorotaurine~300 nm researchgate.net

The absence of the ~300 nm peak in solutions generated by taurine activation of certain macroporous resins with immobilized this compound groups confirms the selective formation of N-chlorotaurine. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for studying chemical species that have unpaired electrons, such as free radicals. libretexts.orgwikipedia.org While N-chlorosulfonamides themselves are not typically radicals, EPR is invaluable for investigating their reaction mechanisms, especially in processes where radical intermediates are formed. wikipedia.org

EPR can be applied to detect and identify transient radicals produced during chemical reactions involving N-chlorosulfonamides. wikipedia.org For example, in the field of polymer chemistry, N-chlorosulfonamides have been explored as initiators for atom transfer radical polymerization (ATRP). itu.edu.tr In such reactions, the this compound interacts with a catalyst, like a Cu(I) complex, to generate radicals that initiate the polymerization process. EPR spectroscopy can be used to detect these radical species, providing direct evidence for the proposed initiation mechanism and helping to understand the reaction kinetics. itu.edu.trwiley-vch.de The technique is sensitive enough to study radicals in solid, liquid, or gaseous states, making it a versatile tool for mechanistic investigations. wikipedia.org

Quantitative Analytical Methods

Quantitative analysis is essential for determining the concentration of active species in this compound preparations and for evaluating their chemical reactivity. Titrimetric and electrochemical methods are standard procedures for these assessments.

Iodometric titration is the standard and most widely used method for determining the amount of "active chlorine" in this compound compounds. eu-jr.eu This method relies on the ability of the N-Cl group to oxidize iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standard reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃).

A specific method for iodometric titration has been developed to determine the concentration of functional groups on immobilized N-chlorosulfonamides. researchgate.netneliti.com The general procedure involves:

Placing a weighed sample of the this compound polymer into a flask. researchgate.net

Adding distilled water, followed by a potassium iodide (KI) solution and sulfuric acid (H₂SO₄) to create an acidic environment. researchgate.net

The this compound oxidizes the iodide to iodine, which can then be quantified. In a direct titration, the liberated iodine is titrated with a standardized sodium thiosulfate solution using a starch indicator to detect the endpoint. researchgate.net

An alternative, the iodometric back titration, involves reacting the liberated iodine with a known excess of a reducing agent, and then titrating the excess reducing agent with a standard iodine solution. nemi.gov

This technique allows for the precise calculation of the active chlorine content, often expressed in weight percent (w/w) or milliequivalents per gram (meq/g) of the polymer. researchgate.netresearchgate.net

The oxidizing capability of N-chlorosulfonamides is one of their most important chemical properties. Potentiometric and reductometric methods are employed to study these redox characteristics in detail. vot.pl A specialized potentiometric, reductometric titration procedure has been developed to evaluate the oxidizing power of macromolecular N-chlorosulfonamides, particularly in reactions where the reactants are in different phases (e.g., a solid polymer oxidant and a dissolved reductant). vot.plresearchgate.net

This method involves monitoring the redox potential of the solution as a reductant (like a sodium arsenite solution) is added to a dispersion of the this compound copolymer. vot.pl The resulting titration curve provides a wealth of information:

Reaction Effectiveness: The shape of the curve indicates the efficiency and kinetics of the redox reaction. A sharp change in potential at the equivalence point signifies a favorable and efficient reaction. vot.plvot.pl

Formal Redox Potential: The potential at the midpoint of the titration curve corresponds to the formal redox potential of the this compound under the specific experimental conditions (e.g., pH). vot.pl

Influence of pH: By performing the titration at different pH values, the influence of the reaction medium on the oxidizing strength can be determined. vot.plvot.pl

Research on the oxidation of arsenite [As(III)] by this compound copolymers has yielded specific redox potential values, demonstrating the strong dependence on pH. vot.pl

This compound FormpHFormal Redox Potential (V)Reaction Effectiveness for As(III) Oxidation
RCl/Na (Sodium Form)~11.5-0.08Ineffective. vot.plvot.pl
RCl/Na (Sodium Form)~6.5+0.403Highest effectiveness, advantageous kinetics. vot.plvot.pl
RCl/H (Hydrogen Form)~3.0HighEfficient, but with unfavorable kinetics. vot.plvot.pl

These studies are critical for optimizing the conditions under which N-chlorosulfonamides can be used as effective oxidizing agents for specific applications. vot.pl

Future Directions and Emerging Research Areas

Development of Novel N-Chlorosulfonamide Derivatives with Enhanced Reactivity or Selectivity

A primary focus of ongoing research is the rational design and synthesis of new this compound derivatives with tailored properties. By modifying the substituents on the nitrogen and sulfur atoms, chemists aim to fine-tune the steric and electronic characteristics of the reagent, thereby enhancing its reactivity and selectivity in various transformations.

One area of exploration involves the synthesis of N-alkyl-N-chlorosulfonamides for use in copper(I)-catalyzed addition reactions to unsaturated compounds. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, the reaction of N-chloro-N-methyl-p-toluenesulfonamide with styrene (B11656) derivatives proceeds with excellent yield and high regioselectivity. beilstein-journals.orgresearchgate.net However, the reactivity of these derivatives can be sensitive to the nature of the alkene, with electron-rich, non-aromatic alkenes sometimes leading to lower yields or competing polar reaction pathways. beilstein-journals.org Future work is directed towards developing derivatives that can overcome these limitations, potentially through the introduction of different alkyl or aryl groups that can better stabilize radical intermediates or modulate the polarity of the N-Cl bond.

Another avenue of research is the development of N-chlorosulfonamides with specific functionalities that can participate in subsequent reactions or impart unique properties to the final product. An example is the use of N-chloro,N-propyl-p-toluenesulfonamide as an initiator in atom transfer radical polymerization (ATRP). itu.edu.tr This demonstrates the potential for designing derivatives that bridge the gap between small molecule synthesis and polymer chemistry.

The table below summarizes the reactivity of some this compound derivatives in addition reactions.

Table 1: Reactivity of Selected this compound Derivatives in Addition Reactions

This compound Derivative Substrate Catalyst Product Type Yield Reference
N-chloro-N-methyl-p-toluenesulfonamide Styrene CuCl Addition Product 60% researchgate.net
N-chloro-N-methyl-p-toluenesulfonamide 4-Chlorostyrene CuCl Addition Product 85% researchgate.net
N-chloro-N-methyl-p-toluenesulfonamide 4-Methylstyrene CuCl Addition Product 65% researchgate.net
N-chloro-N-benzyl-p-toluenesulfonamide Styrene CuCl Addition Product 58% researchgate.net

Exploration of New Catalytic Systems for this compound-Mediated Transformations

The discovery of new and improved catalytic systems is crucial for expanding the scope and efficiency of this compound-mediated reactions. While copper(I) catalysts have proven effective for certain transformations, researchers are actively investigating other transition metals and photocatalytic systems to unlock novel reactivity. beilstein-journals.orgnih.govresearchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool in this regard. For example, iridium and ruthenium-based photocatalysts can mediate the chloramination of olefins using N-chlorosulfonamides as both the nitrogen and chlorine source under mild conditions. rsc.orgnih.govacs.org These reactions proceed via the generation of nitrogen-centered radicals and offer a highly atom-economical route to vicinal haloamines. rsc.orgnih.gov Manganese complexes, such as Mn2(CO)10, have also been employed for the visible-light-mediated generation of amidyl radicals from sulfonamides for both intramolecular and intermolecular chloroamination of unactivated alkenes. rsc.org

Future research in this area will likely focus on:

The development of catalysts based on more abundant and less toxic metals.

The design of chiral catalysts to achieve enantioselective transformations.

The exploration of dual catalytic systems that can combine the reactivity of N-chlorosulfonamides with other catalytic cycles.

The table below highlights some of the catalytic systems being explored for this compound reactions.

Table 2: Catalytic Systems for this compound Mediated Transformations

Catalytic System Reaction Type This compound Source Key Features Reference(s)
Copper(I) Chloride Intermolecular Radical Addition N-alkyl-N-chlorosulfonamides Efficient for styrene derivatives beilstein-journals.orgresearchgate.net
[Ir(ppy)2(dtbbpy)]PF6 Visible-light Photoredox Chloramination N-chlorosulfonamides Mild conditions, atom-economical rsc.orgacs.org
Ru(bpy)3(PF6)2 Visible-light Photoredox Chloramination N-chlorosulfonamides Alternative photocatalyst rsc.org
Mn2(CO)10 Visible-light Mediated Chloroamination Sulfonamide/NCS Generates amidyl radicals rsc.org
Copper-phenanthroline complexes Visible-light Mediated Chlorosulfonylation - Green light irradiation rsc.org

Integration of this compound Chemistry into Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, represent a highly efficient strategy for the rapid construction of complex molecular architectures. wikipedia.org N-chlorosulfonamides are increasingly being recognized as valuable reagents for initiating such cascades.

One example is the catalyst-free chloroamination cyclization cascade of N-(pentenyl)sulfonylamides, which provides access to 2-(1-chloromethyl)pyrrolidines. researchgate.net This reaction proceeds through an initial intermolecular chlorination followed by an intramolecular cyclization. Similarly, copper-catalyzed cascade reactions involving N-chlorosulfonamides have been developed for the synthesis of fused quinazolinones. beilstein-journals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, also stand to benefit from the integration of this compound chemistry. The development of MCRs involving N-chlorosulfonamides would enable the direct synthesis of highly functionalized molecules from simple precursors. For instance, a multicomponent reaction for the 1,2-difunctionalization of olefins has been developed using sulfamoyl chlorides, which are related to N-chlorosulfonamides. thieme-connect.com

Future research will likely focus on designing new cascade and multicomponent reactions that leverage the unique reactivity of N-chlorosulfonamides to access novel heterocyclic scaffolds and other complex molecular structures.

Advanced Materials Science Applications Utilizing this compound Functionality

The ability to immobilize this compound groups onto polymer backbones has opened up a range of applications in materials science. These functionalized polymers exhibit unique properties that make them suitable for use as antimicrobial agents, recyclable oxidants, and specialized polymerization initiators.

A significant area of research is the development of antimicrobial polymers. dma.dp.ua Fibrous materials with immobilized this compound groups have shown pronounced antimicrobial activity against a variety of microorganisms, including multidrug-resistant strains. dma.dp.uaresearchgate.net These materials are promising for applications in wound dressings, protective masks, and antimicrobial filters. dma.dp.uazsmu.edu.ua The antimicrobial activity stems from the slow release of active chlorine.

Polymer-supported N-chlorosulfonamides also serve as regenerable oxidizing agents. For example, macroporous polystyrene-based resins with this compound groups can be used to oxidize harmful nitrites and sulfides in water to less toxic nitrates and sulfates. acs.orgresearchgate.net These resins can be regenerated after use, making them a sustainable solution for water purification. researchgate.net

In the realm of polymer synthesis, this compound-functionalized polymer beads have been used as macroinitiators for atom transfer radical polymerization (ATRP). itu.edu.tr This allows for the grafting of polymer chains from the surface of the beads, leading to the formation of core-shell type polymers with tailored properties. itu.edu.tr

Table 3: Applications of this compound-Functionalized Polymers

Polymer Type Application Key Property Reference(s)
Fibrous cation exchanger with this compound groups Antimicrobial materials (dressings, filters) Release of active chlorine, effective against resistant strains dma.dp.uaresearchgate.netzsmu.edu.ua
Polystyrene-based resin with this compound groups Water purification (oxidation of nitrites and sulfides) Regenerable solid-phase oxidant acs.orgresearchgate.netvot.pl
Crosslinked polystyrene beads with this compound groups ATRP macroinitiator Formation of core-shell graft copolymers itu.edu.tritu.edu.tr

Deepening Theoretical Understanding through Advanced Computational Methodologies

Advanced computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role in elucidating the mechanisms of this compound-mediated reactions. researchgate.netrsc.org These theoretical studies provide valuable insights into reaction pathways, transition state structures, and the factors that govern reactivity and selectivity.

For example, DFT computations have been used to investigate the mechanism of the reaction between sulfides and N-chlorosulfonamides, revealing the formation of key intermediates such as chlorosulfonium cations. researchgate.net Computational studies have also been employed to understand the energetics of hydrogen atom transfer (HAT) processes in the radical chlorination of C-H bonds by N-chlorosulfonamides. rsc.org These studies can help to explain experimentally observed regioselectivities and guide the design of more selective reagents. rsc.orgnih.gov

While computational methods are powerful, it is important to exercise caution and validate the results with experimental data, as the accurate prediction of transition state barriers for radical reactions can be challenging. rsc.org Future work in this area will likely involve the use of more sophisticated computational models that can better account for solvent effects and other environmental factors. researchgate.netmdpi.com The synergy between computational and experimental studies will be crucial for deepening our understanding of this compound chemistry and accelerating the discovery of new reactions and applications. mckgroup.org

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of N-chlorosulfonamides to develop more environmentally benign chemical processes. patheon.comijnc.irjocpr.com This includes the use of greener solvents, the development of catalytic reactions that operate under mild conditions, and the design of recyclable reagents.

The synthesis of N-chlorosulfonamides can be achieved using environmentally friendly reagents. For example, the use of calcium hypochlorite (B82951), a common bleaching agent, provides a straightforward method for the N-chlorination of sulfonamides. researchgate.net The development of catalytic methods for sulfonamide synthesis, avoiding the use of stoichiometric and often hazardous reagents, is also an active area of research. thieme-connect.com

In terms of applications, visible-light-promoted reactions represent a significant step towards greener chemistry, as they often proceed under mild conditions and reduce the need for high temperatures and harsh reagents. rsc.orgnih.govacs.org The use of N-chlorosulfonamides as atom-economical reagents, where both the nitrogen and chlorine atoms are incorporated into the product, is another key aspect of green chemistry. rsc.orgnih.gov

Q & A

Q. What are the common synthetic methodologies for N-chlorosulfonamide derivatives, and how can their purity be validated?

N-Chlorosulfonamides are typically synthesized via chlorination of sulfonamides using reagents like NaClO or NCBSI (N-chloro-N-(phenylsulfonyl) benzene sulfonamide). For example, the Thiourea/NCBSI/HCl system enables efficient conversion of alkyl halides to sulfonyl chlorides under mild conditions . Purity validation requires spectroscopic techniques (e.g., IR to confirm N–Cl bonds at ~1350 cm⁻¹ ) and chromatographic methods (HPLC, TLC). Quantitative analysis of active chlorine content can be performed via iodometric titration .

Q. How can researchers design experiments to optimize reaction conditions for this compound-mediated transformations?

Systematic optimization involves varying parameters such as:

  • Solvent polarity (e.g., DCM vs. acetonitrile for radical stability).
  • Catalyst loading (e.g., photoredox catalysts like [Ir(ppy)₂(dtbbpy)]PF₆ for visible-light-driven reactions ).
  • Temperature and reaction time (e.g., room temperature for stability-sensitive intermediates). Control experiments should verify the absence of side reactions (e.g., chlorination byproducts) using GC-MS or NMR .

Q. What characterization techniques are critical for confirming this compound structure and stability?

  • IR spectroscopy : Identifies N–Cl and S=O stretches.
  • ¹H/¹³C NMR : Detects substituent effects on aromatic or aliphatic groups.
  • Elemental analysis : Validates chlorine content. Stability studies involve monitoring active chlorine loss over time under storage conditions (e.g., <1% annual loss for immobilized N-chlorosulfonamides in H-form ).

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed mechanisms involving this compound-generated N-centered radicals?

Conflicting mechanistic pathways (e.g., radical vs. ionic intermediates) require:

  • Trapping experiments : Using BHT (2,6-di-tert-butyl-4-methylphenol) to confirm radical presence .
  • Isotopic labeling : ¹⁵N-labeled sulfonamides to track nitrogen incorporation in products.
  • Kinetic studies : Comparing reaction rates under varying oxidant concentrations (e.g., NaClO vs. alternative oxidizers) .

Q. What strategies mitigate challenges in using N-chlorosulfonamides as dual nitrogen and chlorine sources in photoredox catalysis?

Key considerations include:

  • Substrate compatibility : Olefins with electron-withdrawing groups favor regioselective chloramination .
  • Light source optimization : Blue LEDs (450 nm) enhance photocatalyst efficiency for radical generation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize charge-transfer intermediates .

Q. How do immobilized N-chlorosulfonamides compare to homogeneous analogs in terms of reactivity and reusability?

  • Reactivity : Immobilized variants (e.g., on polystyrene beads) exhibit reduced activity due to diffusion limitations but offer improved selectivity .
  • Reusability : Stability tests show <5% active chlorine loss after three cycles in batch reactors .
  • Characterization : SEM-EDS confirms uniform chlorine distribution on polymer supports .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported catalytic roles of N-chlorosulfonamides?

Example: A study by Qin et al. (2015) proposed this compound as a radical precursor , while Yu and Zhang (2015) excluded its involvement via control experiments with pre-formed this compound . To resolve this:

  • Replicate both studies under identical conditions.
  • Use in situ Raman spectroscopy to detect transient intermediates.
  • Compare product distributions (e.g., chlorinated vs. aminated products).

Methodological Tables

Q. Table 1: Stability of Immobilized N-Chlorosulfonamides

FormStorage ConditionsActive Chlorine Loss (%/year)Reference
H-formRoom temperature, dark<1%
Na-formAmbient light, 25°C~3%

Q. Table 2: Optimization of Photoredox Chloramination

ParameterOptimal RangeImpact on YieldReference
Light intensity10–15 mW/cm² (450 nm)75–90% yield
Catalyst loading2 mol% [Ir(ppy)₂(dtbbpy)]PF₆85% conversion
Reaction time6–8 hoursMinimizes over-chlorination

Key Recommendations for Researchers

  • Reproducibility : Document reaction conditions exhaustively (e.g., light source specifications, solvent batch) .
  • Data transparency : Include raw spectral data in supplementary materials for peer validation .
  • Interdisciplinary collaboration : Engage computational chemists to model radical pathways and validate experimental observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.